5-n-Boc-aminomethyluridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23N3O8 |
|---|---|
Molecular Weight |
373.36 g/mol |
IUPAC Name |
tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
ZGNPHMCMMGKKGO-DNRKLUKYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
5-n-Boc-aminomethyluridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 5-n-Boc-aminomethyluridine is a modified nucleoside that serves as a valuable building block in the synthesis of chemically altered oligonucleotides and bioconjugates. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl moiety allows for the strategic and controlled incorporation of a reactive amine into biological molecules. This guide provides an in-depth overview of its chemical structure, properties, and key experimental methodologies relevant to its application in research and drug development.
Chemical Structure and Properties
This compound is structurally analogous to the natural nucleoside uridine, with the key modification at the C5 position of the uracil base. The Boc group provides a stable yet readily cleavable protection for the primary amine, making it an ideal intermediate for further chemical modifications.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |
| Molecular Formula | C15H23N3O8 |
| Molecular Weight | 373.36 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O)O |
| InChI Key | ZGNPHMCMMGKKGO-DNRKLUKYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value/Information |
| Physical Form | Solid[1] |
| Melting Point | Specific data not publicly available. |
| Boiling Point | Specific data not publicly available. |
| Solubility | While specific quantitative data is not readily available, modified nucleosides are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and less soluble in water.[2][3] |
| Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4] The nucleoside structure itself may be susceptible to degradation under harsh acidic or basic conditions or by enzymatic action.[] |
Core Concepts and Applications
The primary utility of this compound lies in its function as a protected precursor to 5-aminomethyluridine. The Boc group can be selectively removed to unmask a primary amine, which can then be used for a variety of chemical transformations.
Caption: Logical relationship of this compound's features and applications.
Experimental Protocols
Detailed experimental data for this compound is not widely published. Therefore, the following protocols are representative methodologies based on standard procedures for the synthesis and use of Boc-protected compounds and modified nucleosides.
Synthesis of this compound (Representative Protocol)
This protocol describes the protection of the primary amine of 5-aminomethyluridine using di-tert-butyl dicarbonate (Boc2O).
Materials:
-
5-aminomethyluridine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-aminomethyluridine (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir at room temperature.
-
Add a solution of Boc2O (1.2-1.5 equivalents) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Boc Deprotection of this compound (Representative Protocol)
This protocol describes the removal of the Boc group to yield 5-aminomethyluridine, which can then be used in subsequent applications.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting residue is the TFA salt of 5-aminomethyluridine. If the free amine is required, the residue can be dissolved in a minimal amount of water and neutralized with a suitable base (e.g., ammonium hydroxide or a basic ion-exchange resin).
-
Alternatively, the product can be precipitated by the addition of cold diethyl ether to the reaction mixture, collected by filtration or centrifugation, and washed with diethyl ether.
Applications in Oligonucleotide Synthesis and Bioconjugation
Incorporation into Oligonucleotides
This compound, after conversion to its phosphoramidite derivative, can be incorporated into synthetic oligonucleotides using standard solid-phase synthesis protocols. The Boc-protected amine remains intact throughout the synthesis cycles. The final deprotection of the oligonucleotide using standard conditions (e.g., concentrated ammonium hydroxide) may also cleave the Boc group, or a separate acid treatment step can be employed if orthogonal protection is desired.[6]
Caption: Workflow for incorporating 5-aminomethyluridine into synthetic oligonucleotides.
Bioconjugation
Following the deprotection of the Boc group, the resulting primary amine on the uridine moiety can be used for various bioconjugation reactions. A common strategy involves the coupling of the amine with N-hydroxysuccinimide (NHS) esters of molecules such as fluorophores, biotin, or drugs.
Caption: General workflow for bioconjugation using 5-aminomethyluridine.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific applications and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 5-n-Boc-aminomethyluridine in Modern Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, the ability to precisely modify and label nucleic acids is paramount. Among the arsenal of chemical tools available, 5-n-Boc-aminomethyluridine stands out as a versatile building block for the introduction of functional groups into DNA and RNA oligonucleotides. This technical guide provides an in-depth exploration of its applications, supported by experimental methodologies and quantitative data, to empower researchers in their quest for novel diagnostics and therapeutics.
At its core, this compound is a modified deoxyuridine nucleoside where a primary amine, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the 5-position of the uracil base. The strategic placement of the Boc protecting group is the key to its utility. This acid-labile group ensures the amine remains inert during the automated solid-phase synthesis of oligonucleotides, preventing unwanted side reactions. Upon successful incorporation into the desired sequence, the Boc group can be selectively removed under mild acidic conditions, revealing a reactive primary amine. This amine then serves as a versatile chemical handle for the post-synthetic conjugation of a wide array of molecules, including fluorescent dyes, biotin, crosslinking agents, and other reporter groups.
Core Applications in Molecular Biology
The primary application of this compound lies in the site-specific labeling and modification of oligonucleotides. This capability has profound implications for various research areas:
-
Fluorescence Resonance Energy Transfer (FRET): By incorporating 5-aminomethyluridine at a specific position, a fluorescent donor or acceptor molecule can be attached. This allows for the design of FRET-based probes to study nucleic acid conformation, hybridization kinetics, and interactions with other molecules in real-time[1][2].
-
DNA-Protein Crosslinking: The reactive amine can be derivatized with a photoactivatable crosslinking agent. Upon photo-irradiation, this allows for the covalent trapping of proteins that bind to that specific region of the DNA or RNA, enabling the identification and mapping of protein-nucleic acid interaction sites[3][4][5][6].
-
Cellular Imaging and Tracking: Conjugation of fluorescent dyes to oligonucleotides containing 5-aminomethyluridine facilitates the visualization of their uptake, localization, and trafficking within living cells.
-
Diagnostic Probes: The attachment of reporter molecules like biotin enables the development of sensitive and specific diagnostic assays, such as in situ hybridization and microarray-based analyses.
Experimental Workflow: From Synthesis to Application
The journey from the this compound building block to a functional, modified oligonucleotide involves a series of well-defined steps.
Synthesis of 5'-DMT-5-(N-Boc-aminomethyl)-2'-deoxyuridine-3'-CE-phosphoramidite
The synthesis of the key phosphoramidite building block is a multi-step process that starts from a commercially available precursor.
Experimental Protocol:
A detailed protocol for a similar synthesis is described in the literature. Generally, the synthesis proceeds as follows:
-
Starting Material: The synthesis typically begins with a protected 2'-deoxyuridine, often 5-iodo-2'-deoxyuridine.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to prevent its reaction during subsequent steps.
-
Introduction of the Aminomethyl Linker: A Sonogashira coupling reaction is commonly employed to couple a protected amino-alkyne, such as N-Boc-propargylamine, to the 5-position of the uridine base.
-
Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety, yielding the final product.
The resulting 5'-DMT-5-(N-Boc-aminomethyl)-2'-deoxyuridine-3'-CE-phosphoramidite is then purified and can be used in automated oligonucleotide synthesizers.
Incorporation into Oligonucleotides
The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using standard automated solid-phase DNA/RNA synthesis protocols.
Experimental Protocol:
-
The 5'-DMT-5-(N-Boc-aminomethyl)-2'-deoxyuridine-3'-CE-phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
The vial is connected to a designated port on an automated DNA/RNA synthesizer.
-
The synthesis is programmed with the desired sequence, with the modified base introduced at the appropriate cycle.
-
Standard coupling, capping, oxidation, and detritylation steps are performed for each cycle of nucleotide addition[][8].
Quantitative Data:
| Parameter | Typical Value |
| Coupling Efficiency | >98% |
Boc Group Deprotection
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed, typically with aqueous ammonia. The Boc group, however, is stable to these conditions and requires a separate acid treatment for its removal.
Experimental Protocol:
-
The purified oligonucleotide still carrying the Boc protecting group is dissolved in water.
-
An equal volume of an acidic solution, such as 80% acetic acid or a dilute solution of trifluoroacetic acid (TFA), is added.
-
The reaction is incubated at room temperature for a specified time (e.g., 15-30 minutes for TFA).
-
The deprotected oligonucleotide is then purified, for example, by ethanol precipitation or size-exclusion chromatography.
Quantitative Data:
| Parameter | Typical Value |
| Deprotection Yield | >95% |
Post-Synthetic Labeling
The now-exposed primary amine on the uridine base is ready for conjugation with an amine-reactive molecule.
Experimental Protocol:
-
The deprotected amine-modified oligonucleotide is dissolved in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).
-
The amine-reactive molecule (e.g., an N-hydroxysuccinimide (NHS) ester of a fluorescent dye) is dissolved in a suitable organic solvent like DMSO.
-
The solution of the amine-reactive molecule is added to the oligonucleotide solution.
-
The reaction mixture is incubated at room temperature for several hours to overnight.
-
The labeled oligonucleotide is purified from unreacted dye and unlabeled oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE)[9][10][11].
Quantitative Data:
| Parameter | Typical Value |
| Labeling Efficiency | 70-90% |
Conclusion
This compound is a powerful and indispensable tool in the molecular biologist's and drug developer's toolkit. Its ability to serve as a precursor for the site-specific introduction of a primary amine into oligonucleotides opens up a vast array of possibilities for labeling, crosslinking, and functionalization. The well-established protocols for its incorporation and subsequent modification, coupled with high efficiencies at each step, ensure its continued and expanding role in the development of sophisticated nucleic acid-based research tools, diagnostics, and therapeutics. By understanding the underlying chemistry and experimental workflows, researchers can effectively harness the potential of this versatile modified nucleoside to advance their scientific endeavors.
References
- 1. Intracellular oligonucleotide hybridization detected by fluorescence resonance energy transfer (FRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular oligonucleotide hybridization detected by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA–Protein Cross-Linking - ChemistryViews [chemistryviews.org]
- 4. glenresearch.com [glenresearch.com]
- 5. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of DNA-protein crosslink repair with the Purification of x-linked Proteins technique [edoc.ub.uni-muenchen.de]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
5-n-Boc-aminomethyluridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
5-n-Boc-aminomethyluridine is a modified pyrimidine nucleoside that serves as a crucial building block in the synthesis of modified oligonucleotides and for the labeling of RNA. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl functionality allows for its strategic deprotection and subsequent conjugation to other molecules, making it a valuable tool in drug discovery and development, as well as in the study of nucleic acid structure and function. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.
Physicochemical Properties
While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes its known chemical and physical characteristics. It is recommended that users determine specific values experimentally for their particular applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃N₃O₈ | [1] |
| Molecular Weight | 373.36 g/mol | [1] |
| IUPAC Name | tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]methyl]carbamate | |
| Appearance | Solid | [1] |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO and ethanol. Solubility in water is expected to be limited due to the hydrophobic Boc group.[2][] | |
| Stability | The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[4] The nucleoside structure may be susceptible to degradation at extreme pH values and elevated temperatures.[5] | |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Spectroscopic Data
¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the sugar moiety (protons on the ribose ring), the uridine base, and the aminomethyl linker.
¹³C NMR: Expected signals would include those for the carbonyl and quaternary carbons of the Boc group, the carbons of the ribose sugar, and the carbons of the pyrimidine ring.[6]
FTIR: Characteristic peaks would be expected for N-H stretching (from the carbamate and uridine), C=O stretching (from the ureido and carbamate groups), and C-O stretching (from the ribose and carbamate).
Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be approximately 374.156 g/mol .
Experimental Protocols
Due to the lack of published, detailed protocols specific to this compound, the following sections provide generalized experimental procedures that can be adapted by researchers.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amine of 5-aminomethyluridine with di-tert-butyl dicarbonate (Boc₂O).[7]
Materials:
-
5-aminomethyluridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)
Procedure:
-
Dissolve 5-aminomethyluridine in the chosen anhydrous solvent.
-
Add the base (e.g., TEA) to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours to overnight and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[8]
General Protocol for Incorporation into Oligonucleotides
This compound can be incorporated into synthetic oligonucleotides using standard solid-phase phosphoramidite chemistry. This requires the prior conversion of the nucleoside to its phosphoramidite derivative.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Caption: General workflow for solid-phase oligonucleotide synthesis.
Procedure Outline:
-
Phosphoramidite Synthesis: Convert this compound to its 3'-phosphoramidite derivative using standard phosphitylation chemistry.
-
Solid-Phase Synthesis: Utilize an automated DNA/RNA synthesizer.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the growing oligonucleotide chain attached to the solid support is removed.
-
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed, typically with aqueous ammonia. The Boc group on the 5-aminomethyluridine will remain intact under these conditions.
Post-Synthethic Labeling of RNA
The deprotected aminomethyl group on the uridine can be used for post-synthetic labeling of RNA with various molecules such as fluorophores or biotin.
Workflow for Post-Synthetic RNA Labeling:
Caption: Workflow for post-synthetic labeling of RNA.
Procedure Outline:
-
Boc Deprotection: Treat the purified oligonucleotide containing this compound with an acidic solution (e.g., trifluoroacetic acid) to remove the Boc group and expose the primary amine.[7]
-
Purification: Purify the deprotected oligonucleotide to remove the acid and byproducts, for example, by ethanol precipitation or HPLC.
-
Conjugation: React the amino-modified oligonucleotide with an activated label (e.g., an N-hydroxysuccinimide (NHS) ester of a fluorophore) in a suitable buffer (typically at a slightly basic pH to ensure the amine is deprotonated).
-
Final Purification: Purify the labeled oligonucleotide to remove any unreacted label, for example, by size-exclusion chromatography or HPLC.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications:
-
Structural Biology: The aminomethyl linker can be used to attach cross-linking agents to study RNA-protein interactions or to introduce conformational constraints to study RNA folding.[9]
-
RNA Labeling and Imaging: The ability to conjugate fluorophores allows for the visualization of RNA localization and trafficking within cells.
-
Therapeutic Oligonucleotides: The modification can be used to attach therapeutic payloads, such as small molecule drugs or peptides, to antisense oligonucleotides or siRNAs for targeted delivery.
-
Diagnostics: The linker can be used to attach biotin for the development of capture probes for nucleic acid-based diagnostic assays.
Conclusion
This compound is a valuable chemical entity for the modification and functionalization of nucleic acids. Its key feature is the acid-labile Boc protecting group, which allows for the strategic unmasking of a reactive primary amine for subsequent conjugation. While detailed physicochemical and spectroscopic data are not widely available in the public domain, the general protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. It is strongly recommended that users perform their own characterization and optimization for their specific applications.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. 5-Bromouridine, 5-Bromo-Uridine, 5-Br-U Oligonucleotide Modification [biosyn.com]
The Strategic Integration of 5-n-Boc-aminomethyluridine in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Modified nucleosides represent a cornerstone of this endeavor, offering a versatile platform for the development of targeted therapies. Among these, 5-n-Boc-aminomethyluridine has emerged as a promising building block for the synthesis of modified oligonucleotides with diverse potential applications, ranging from antiviral and anticancer agents to sophisticated drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl moiety provides a strategic handle for controlled, site-specific conjugation and modification, making it a valuable tool in the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, complete with experimental insights and workflow diagrams to aid researchers in harnessing its full potential.
Core Properties and Synthesis
This compound is a derivative of the naturally occurring nucleoside uridine. The key modification is the presence of a Boc-protected aminomethyl group at the C5 position of the uracil base. This modification offers several advantages:
-
Protected Amine Functionality: The Boc group provides a stable, acid-labile protecting group for the primary amine. This allows for the incorporation of the modified nucleoside into oligonucleotides using standard phosphoramidite chemistry without interference from the reactive amine.
-
Post-Synthetic Modification: Following oligonucleotide synthesis, the Boc group can be selectively removed under mild acidic conditions to expose the primary amine. This amine then serves as a reactive handle for the conjugation of a wide array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents.
-
Modulation of Physicochemical Properties: The aminomethyl group, once deprotected, can alter the local charge and hydrophilicity of the oligonucleotide, potentially influencing its binding affinity, cellular uptake, and nuclease resistance.
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound phosphoramidite is not readily found in the literature, a general synthetic strategy can be outlined based on established methods for nucleoside modification and phosphoramidite synthesis.
Diagram: General Synthetic Workflow for this compound Phosphoramidite
Caption: Synthetic scheme for this compound phosphoramidite.
Potential Applications in Drug Discovery
The unique chemical features of this compound open up a variety of potential applications in the development of novel therapeutics.
Antiviral and Anticancer Therapies
Derivatives of 5-aminomethyluridine have demonstrated notable biological activity. For instance, 5-(aminomethyl)-2'-deoxyuridine has been shown to inhibit the growth of murine Sarcoma 180 and L1210 cells in culture.[1] Furthermore, this compound and its azidomethyl precursor exhibit strong inhibitory effects against the replication of herpes simplex virus type 1 (HSV-1).[1] The mechanism of action is believed to involve the affinity of these analogs for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase, a key enzyme in the viral replication cycle.[1]
While specific IC50 values for this compound are not extensively reported, the data for its deprotected counterpart and related analogs suggest its potential as a scaffold for the development of novel antiviral and anticancer agents. The Boc-protected form can be considered a prodrug that, upon cellular uptake and subsequent deprotection, releases the active aminomethyluridine.
Table 1: Qualitative Biological Activity of 5-Aminomethyluridine Analogs
| Compound | Target/Assay | Observed Effect | Reference |
| 5-(aminomethyl)-2'-deoxyuridine | Murine Sarcoma 180 (in culture) | Growth inhibition | [1] |
| 5-(aminomethyl)-2'-deoxyuridine | L1210 cells (in culture) | Growth inhibition | [1] |
| 5-(aminomethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Strong inhibition of replication | [1] |
| 5-(azidomethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Strong inhibition of replication | [1] |
Development of Modified Oligonucleotides
The primary application of this compound in drug discovery lies in its use as a monomer for the synthesis of modified oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.
Diagram: Workflow for Modified Oligonucleotide Synthesis and Application
Caption: General workflow for creating functional oligonucleotides.
-
Antisense Oligonucleotides (ASOs): The introduction of a 5-aminomethyl group can enhance the binding affinity of ASOs to their target mRNA and increase their resistance to nuclease degradation. The primary amine can be further conjugated with molecules that improve cellular uptake or target the ASO to specific tissues.
-
siRNAs: Modification of siRNAs with 5-aminomethyluridine could potentially reduce off-target effects and improve stability. The amine handle allows for the attachment of delivery agents or imaging probes.
-
Aptamers: Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The incorporation of 5-aminomethyluridine can introduce a reactive site for the conjugation of therapeutic payloads, creating aptamer-drug conjugates (ADCs) for targeted cancer therapy. For instance, aptamers targeting nucleolin, a protein overexpressed on the surface of many cancer cells, can be functionalized with cytotoxic drugs for selective delivery.[2][3]
Experimental Protocols
While specific protocols for this compound are proprietary or not widely published, the following sections provide detailed methodologies for key related experimental procedures.
General Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard phosphoramidite cycle for incorporating a modified nucleoside like this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Install the phosphoramidite vials, reagent bottles, and the CPG column on the automated synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 10-15 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a suitable deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine). For oligonucleotides containing acid-labile modifications like the Boc group, milder deprotection conditions may be necessary to avoid premature deprotection.
General Protocol for HPLC Purification of Modified Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides. Reversed-phase HPLC is often used for oligonucleotides containing hydrophobic modifications.
Materials:
-
Crude, deprotected oligonucleotide solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The more hydrophobic, full-length product will elute later than the shorter, less hydrophobic failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.
-
Solvent Removal: Evaporate the collected fractions to dryness using a vacuum centrifuge.
-
Desalting: Redissolve the purified oligonucleotide in water and desalt using a desalting column to remove the TEAA buffer salts.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
General Protocol for Mass Spectrometry Characterization of Modified Oligonucleotides
Mass spectrometry is a crucial technique to confirm the identity and purity of synthetic oligonucleotides by verifying their molecular weight.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
Procedure (for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium acetate).
-
Infusion: Infuse the sample into the ESI source at a constant flow rate.
-
Ionization: The oligonucleotide molecules are ionized in the electrospray source, typically forming multiply charged negative ions.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the oligonucleotide. Deconvolution software is used to process this data and calculate the accurate molecular mass of the oligonucleotide.
-
Verification: Compare the experimentally determined molecular mass with the theoretical mass calculated from the oligonucleotide sequence to confirm its identity.
Signaling Pathways and Mechanisms of Action
The incorporation of 5-aminomethyluridine into oligonucleotides can influence their interaction with cellular machinery and modulate specific signaling pathways.
Potential Mechanism of Antiviral Action
As a nucleoside analog, 5-aminomethyluridine, after intracellular conversion to its triphosphate form, can act as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases.[4][5] Incorporation of the modified nucleotide into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.
Diagram: Putative Antiviral Mechanism of 5-Aminomethyluridine
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. mdpi.com [mdpi.com]
- 3. Nucleolin Aptamer N6L Reprograms the Translational Machinery and Acts Synergistically with mTORi to Inhibit Pancreatic Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic study on the cellular uptake, intracellular trafficking, and antisense gene regulation of bottlebrush polymer-conjugated oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Navigating the Physicochemical Landscape of 5-n-Boc-aminomethyluridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For 5-n-Boc-aminomethyluridine, its solubility profile across a range of solvents dictates its handling, purification, and formulation development.
Experimental Protocol: Isothermal Solubility Determination
The isothermal saturation method is a widely accepted technique to determine the equilibrium solubility of a compound in various solvents.
Methodology:
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including aqueous buffers (pH 3, 5, 7.4, and 9), purified water, and organic solvents relevant to synthesis and formulation (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, and ethyl acetate).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in sealed vials. The vials are then agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound is used for accurate quantification.
-
Data Reporting: Solubility is typically reported in mg/mL or µg/mL.
Data Presentation: Expected Solubility Profile (Hypothetical Data)
The following table illustrates how the quantitative solubility data for this compound should be structured for clear comparison.
| Solvent System (at 25°C) | Polarity Index | Expected Solubility (mg/mL) |
| Purified Water | 10.2 | Low |
| pH 3.0 Buffer | - | Moderate |
| pH 7.4 Buffer | - | Low |
| pH 9.0 Buffer | - | Low-Moderate |
| Methanol | 5.1 | High |
| Ethanol | 4.3 | Moderate-High |
| Acetonitrile | 5.8 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High |
| Ethyl Acetate | 4.4 | Low-Moderate |
Note: This table presents hypothetical data based on the general behavior of similar polar, protected nucleoside analogs. Actual experimental data is required for accurate assessment.
Stability Evaluation
Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this evaluation, providing insights into the intrinsic stability of the molecule.[2]
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]
Methodology:
-
Stress Conditions: this compound is subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature. The primary reaction is the deprotection of the Boc group.[1]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C) for a specified duration.
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.
-
Peak Purity and Identification: Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants. Mass spectrometry (LC-MS) is then employed to identify the structure of the major degradation products.
Data Presentation: Summary of Forced Degradation Results (Example Data)
The results of the forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed under each stress condition.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | No. of Degradants |
| Acidic Hydrolysis | 1 N HCl | 24 | 60 | >90% | 1 (Deprotected amine) |
| Basic Hydrolysis | 0.1 N NaOH | 8 | RT | ~15% | 2 |
| Oxidative | 30% H₂O₂ | 24 | RT | ~5% | 1 |
| Thermal (Solid) | Dry Heat | 48 | 80 | <2% | Not Detected |
| Photolytic | ICH Q1B | - | - | <1% | Not Detected |
Note: This table presents example data. The primary degradation pathway under acidic conditions is expected to be the cleavage of the Boc protecting group.[1]
Visualization of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for isothermal solubility determination.
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for solubility determination and forced degradation studies, coupled with the structured approach to data presentation and workflow visualization, offer a robust methodology for characterizing the physicochemical properties of this important modified nucleoside. Adherence to these established scientific principles will ensure the generation of high-quality, reliable data essential for advancing the development and application of this compound.
References
The Enigmatic Potential of 5-n-Boc-aminomethyluridine: A Technical Guide to Its Prospective Biological Activity in Cellular Systems
Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies detailing the specific biological activity of 5-n-Boc-aminomethyluridine in cellular systems. While this compound is available from commercial suppliers and is noted for its potential, empirical data regarding its effects on cellular processes, such as quantitative measures of antiviral activity or its impact on cell cycle progression, are not yet published.
This technical guide, therefore, serves as a forward-looking exploration of the potential biological activities of this compound based on its chemical structure and the well-established roles of similar modified nucleosides. The experimental protocols, data tables, and signaling pathways presented herein are illustrative examples of how one might investigate this molecule and should be considered hypothetical until validated by experimental evidence.
Introduction to this compound
This compound is a modified pyrimidine nucleoside, structurally analogous to thymidine. Its key features are the uridine base, the deoxyribose sugar, and a C5 position modification consisting of an aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a crucial element, rendering the amine non-reactive until its removal under acidic conditions. This feature suggests that this compound is likely a prodrug or a synthetic intermediate for creating more complex molecules.
The structural similarity to thymidine suggests two primary avenues for its potential biological activity:
-
As a probe for DNA synthesis: Following intracellular delivery and potential metabolic activation (phosphorylation), it could be incorporated into newly synthesized DNA.
-
As an antiviral or anticancer agent: As with many nucleoside analogs, it could interfere with the replication of viral or cellular genomes by acting as a chain terminator or by introducing mutations.
Hypothetical Biological Activity I: A Probe for DNA Replication
The most direct hypothesized application for this compound is in the labeling and detection of DNA synthesis, analogous to the widely used thymidine analogs BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine). After the Boc group is removed, the resulting 5-aminomethyl-2'-deoxyuridine (AmU) could be incorporated into DNA. The primary amine would then serve as a chemical handle for conjugation to a reporter molecule (e.g., a fluorophore).
Proposed Experimental Protocol: DNA Labeling and Detection
This protocol outlines a hypothetical workflow for using this compound to label DNA in proliferating cells.
1. Cell Culture and Labeling:
- Plate cells (e.g., HeLa, A549) on coverslips in a 24-well plate and grow to 60-70% confluency.
- Prepare a 10 mM stock solution of this compound in DMSO.
- Add the compound to the cell culture medium at a final concentration of 10-50 µM.
- Incubate for a period corresponding to the desired labeling window (e.g., 2 hours for S-phase labeling).
2. Cell Fixation and Permeabilization:
- Wash cells twice with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
3. Boc Deprotection (Hypothetical):
- This step is unique to this compound and would require optimization.
- Treat cells with a mild acidic solution (e.g., 1 M HCl for 10 minutes, or 10% trifluoroacetic acid for 5 minutes) to remove the Boc group and expose the primary amine.
- Neutralize the acid with a suitable buffer (e.g., Tris-HCl, pH 8.5).
- Wash three times with PBS.
4. Fluorescent Labeling of Incorporated AmU:
- Prepare a labeling solution containing an amine-reactive fluorescent dye (e.g., an NHS-ester of Alexa Fluor 488) in a suitable buffer (e.g., PBS with 150 mM sodium bicarbonate, pH 8.3).
- Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
5. Counterstaining and Imaging:
- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Mount the coverslips on microscope slides.
- Image the cells using a fluorescence microscope.
Workflow Diagram
Hypothetical Biological Activity II: Antiviral Agent
Many modified nucleosides act as antiviral agents by being preferentially recognized by viral polymerases over host cell polymerases. Once incorporated into a growing viral DNA or RNA chain, they can either terminate elongation or introduce mutations that lead to a non-viable virus.
Proposed Mechanism of Action as an Antiviral
-
Cellular Uptake and Activation: this compound enters the cell.
-
Metabolic Conversion: Host or viral kinases phosphorylate the molecule to its triphosphate form. The Boc group may be removed at the nucleoside or nucleotide stage.
-
Incorporation by Viral Polymerase: The triphosphate analog is incorporated into the viral genome by a viral RNA or DNA polymerase.
-
Inhibition of Viral Replication: Chain termination or mutagenesis occurs, halting the production of new viral particles.
Proposed Experimental Protocol: Antiviral Activity Screening
This protocol describes a general method for screening the antiviral activity of this compound against a model virus (e.g., Herpes Simplex Virus-1, HSV-1).
1. Cytotoxicity Assay:
- Determine the concentration range at which this compound is not toxic to the host cells (e.g., Vero cells for HSV-1).
- Use a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to calculate the 50% cytotoxic concentration (CC50).
2. Plaque Reduction Assay:
- Seed Vero cells in 6-well plates and grow to confluence.
- Infect the cell monolayers with a known amount of HSV-1 (e.g., 100 plaque-forming units per well).
- After a 1-hour adsorption period, remove the virus inoculum.
- Overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing serial dilutions of this compound.
- Incubate for 2-3 days until viral plaques are visible.
- Fix and stain the cells (e.g., with crystal violet).
- Count the number of plaques in each well.
3. Data Analysis:
- Calculate the percentage of plaque inhibition for each drug concentration relative to an untreated virus control.
- Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
- Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI indicates a more promising antiviral candidate.
Data Presentation: Illustrative Tables
The following tables demonstrate how quantitative data for this compound could be presented. Note: The data shown are for illustrative purposes only.
Table 1: Cytotoxicity of this compound in Vero Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 88 |
| 200 | 52 |
| 400 | 15 |
| CC50 (µM) | ~205 |
Table 2: Antiviral Activity against HSV-1
| Concentration (µM) | Plaque Inhibition (%) |
| 0 (Control) | 0 |
| 1 | 15 |
| 5 | 48 |
| 10 | 85 |
| 25 | 98 |
| IC50 (µM) | ~5.2 |
| Selectivity Index (SI) | ~39.4 |
Signaling Pathway Diagram
Chemical Deprotection
A critical aspect of working with this compound, either in a biological or synthetic context, is the removal of the Boc protecting group to unmask the reactive primary amine. This is typically achieved under acidic conditions.
Conclusion
While the biological activity of this compound in cellular systems remains to be experimentally defined, its structure as a protected thymidine analog provides a strong rationale for its investigation as both a molecular probe for DNA synthesis and a potential therapeutic agent. The hypothetical frameworks provided in this guide offer a starting point for researchers to design and execute studies that will elucidate the true cellular functions of this intriguing molecule. Future work is required to move from theoretical potential to empirical data.
Methodological & Application
Application Notes and Protocols for Incorporating 5-Aminomethyluridine into Oligonucleotides via a Boc-Protected Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of 5-aminomethyluridine into synthetic oligonucleotides using a 5-n-Boc-aminomethyluridine phosphoramidite. This method allows for the site-specific introduction of a primary amine functionality into a DNA or RNA sequence, enabling a wide range of downstream applications, including the conjugation of fluorophores, quenchers, proteins, and other moieties of interest.
Introduction
The site-specific modification of oligonucleotides is a powerful tool in various fields, including diagnostics, therapeutics, and fundamental biological research. The introduction of a primary amino group via 5-aminomethyluridine provides a versatile handle for post-synthetic labeling and conjugation. The use of a tert-butyloxycarbonyl (Boc) protecting group for the aminomethyl functionality allows for an orthogonal deprotection strategy. This means the Boc group can be removed under specific acidic conditions while the standard protecting groups on the nucleobases and phosphate backbone remain intact. This selective deprotection is crucial for on-support modifications or for minimizing side reactions during the final cleavage and deprotection steps.
Synthesis of this compound Phosphoramidite
The synthesis of the key building block, the this compound phosphoramidite, is a multi-step process that begins with a suitable uridine derivative. While a detailed synthetic organic chemistry protocol is beyond the scope of these application notes, the general strategy involves the introduction of the aminomethyl side chain at the 5-position of the uracil base, followed by protection of the amino group with a Boc anhydride. The final steps involve the standard dimethoxytritylation (DMT) of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer required for automated solid-phase synthesis.
Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA/RNA synthesizer. The synthesis cycle follows the well-established phosphoramidite chemistry.
Experimental Protocol: Automated Oligonucleotide Synthesis
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard DNA/RNA phosphoramidites (A, C, G, T/U) in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Synthesizer Setup: Install the phosphoramidite vials, along with the necessary activators (e.g., 5-ethylthio-1H-tetrazole), capping reagents, and oxidizing agents, on the automated synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for the incorporation of the this compound.
-
Synthesis Initiation: Start the synthesis run on the desired scale (e.g., 1 µmol). The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).
-
Monitoring: The coupling efficiency of each step can be monitored by the trityl cation assay, which measures the amount of DMT cation released during the deblocking step.
Data Presentation: Coupling Efficiency
The coupling efficiency of modified phosphoramidites is a critical parameter for the successful synthesis of high-quality oligonucleotides.[1][2] While specific data for this compound is not extensively published, modified phosphoramidites can sometimes exhibit slightly lower coupling efficiencies than standard phosphoramidites.[1] It is recommended to perform a small-scale trial synthesis to determine the optimal coupling time for this modified base.
| Phosphoramidite | Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) |
| Standard A, C, G, T | >99% | >82% |
| This compound | 95 - 99% | 35 - 82% |
Note: The theoretical yield is calculated as (Average Coupling Efficiency)^n-1, where n is the number of bases in the oligonucleotide.
On-Support Deprotection of the Boc Group (Orthogonal Deprotection)
A key advantage of the Boc protecting group is its lability to acid, which allows for its selective removal while the oligonucleotide is still attached to the solid support. This enables on-support conjugation to the newly exposed primary amine. Standard base-labile protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups on the phosphates are stable under these conditions.
Experimental Protocol: On-Support Boc Deprotection
-
Post-Synthesis Wash: After the completion of the automated synthesis, ensure the solid support is thoroughly washed with anhydrous acetonitrile to remove any residual synthesis reagents.
-
Deprotection Solution: Prepare a fresh solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Deprotection Reaction:
-
Pass the 3% TCA in DCM solution through the synthesis column containing the CPG-bound oligonucleotide.
-
Allow the solution to remain in contact with the support for 2-3 minutes.
-
Repeat the flow-through and incubation cycle 2-3 times to ensure complete removal of the Boc group.
-
-
Washing: Thoroughly wash the support with DCM to remove the TCA and the cleaved Boc-related byproducts.
-
Neutralization: Wash the support with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM to neutralize any residual acid.
-
Final Wash: Wash the support extensively with anhydrous acetonitrile and dry the support under a stream of argon or nitrogen.
At this stage, the oligonucleotide is still attached to the solid support with a free primary amine at the desired uridine position, ready for on-support conjugation if desired.
Cleavage from Solid Support and Final Deprotection
If on-support conjugation is not performed, the next step is to cleave the oligonucleotide from the CPG support and remove the remaining protecting groups from the nucleobases and phosphate backbone.
Experimental Protocol: Cleavage and Deprotection
-
Ammonolysis: Transfer the CPG support to a sealed vial and add concentrated ammonium hydroxide.
-
Incubation: Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups from the standard bases and the cyanoethyl groups from the phosphates.
-
Evaporation: After cooling to room temperature, carefully evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.
-
Reconstitution: Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
Purification and Analysis
The crude deprotected oligonucleotide will contain the full-length product as well as shorter failure sequences. Purification is essential to obtain a high-purity product.
Experimental Protocol: Purification by HPLC
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides. Anion-exchange HPLC can also be used.[3][4]
-
Column: A C18 column is typically used for RP-HPLC.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in acetonitrile is commonly used for elution.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.
-
Desalting: Desalt the purified oligonucleotide using a size-exclusion column or ethanol precipitation.
Data Presentation: Characterization Data
The purified oligonucleotide should be characterized to confirm its identity and purity.
| Analysis Method | Expected Result |
| RP-HPLC | A single major peak with a retention time characteristic of the full-length, modified oligonucleotide. |
| Mass Spectrometry (ESI-MS) | The observed molecular weight should match the calculated molecular weight of the 5-aminomethyluridine-containing oligonucleotide.[5][6] |
| UV-Vis Spectroscopy | Determine the concentration and purity (A260/A280 ratio) of the oligonucleotide solution. |
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for incorporating 5-aminomethyluridine into oligonucleotides.
Caption: Experimental workflow for the incorporation of 5-aminomethyluridine.
Conclusion
The protocol described provides a robust method for the site-specific incorporation of a primary amine into an oligonucleotide sequence using a Boc-protected phosphoramidite. The orthogonal deprotection strategy offers flexibility for on-support modifications. Careful execution of the synthesis, deprotection, and purification steps will yield high-quality 5-aminomethyluridine-modified oligonucleotides suitable for a wide array of applications in research and drug development.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Labeling and Tracking Using 5-n-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription, transport, localization, and degradation. Metabolic labeling of RNA with modified nucleosides offers a powerful tool for these investigations. This document provides detailed application notes and protocols for a two-step RNA labeling strategy utilizing 5-n-Boc-aminomethyluridine.
This method involves the metabolic incorporation of this compound into nascent RNA transcripts within living cells. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle during incorporation. Following metabolic labeling, the Boc group is removed under mild conditions to expose a primary amine. This reactive amine can then be covalently labeled with a variety of probes, such as fluorescent dyes, for downstream analysis, including fluorescence microscopy. This approach allows for temporal control of labeling and offers versatility in the choice of reporter molecules.
Principle of the Method
The workflow is a two-stage process:
-
Metabolic Incorporation: Cells are cultured in the presence of this compound, which is taken up by the cells and incorporated into newly synthesized RNA by RNA polymerases.
-
Post-Labeling Conjugation: After incorporation, the Boc protecting group is removed, and the resulting primary amine on the uridine is conjugated to a reporter molecule, typically a fluorescent dye with an amine-reactive group (e.g., an NHS ester).
This strategy allows for pulse-chase experiments to study RNA turnover and provides a means to visualize the spatiotemporal dynamics of RNA within the cell.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound in Cell Culture
This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of choice (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA extraction reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. The final concentration in the cell culture medium will need to be optimized, but a starting point of 100-200 µM is recommended, similar to other uridine analogs.[1][2] Dilute the stock solution into pre-warmed complete cell culture medium.
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period. For short pulse-labeling to detect nascent transcripts, 1-4 hours is a typical duration.[1] For studies of RNA stability, longer incubation times may be necessary.[1]
-
-
Cell Harvesting and RNA Extraction:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells once with cold PBS.
-
Lyse the cells directly on the plate by adding TRIzol and proceed with RNA extraction according to the manufacturer's protocol.
-
Protocol 2: Boc Deprotection of Labeled RNA
Crucial Note: Standard Boc deprotection with strong acids (e.g., TFA) will degrade RNA. The following protocol is a suggested starting point using milder conditions and requires careful optimization to maximize deprotection while minimizing RNA degradation.
Materials:
-
Purified RNA containing this compound
-
Anhydrous methanol
-
Oxalyl chloride
-
RNase-free water
-
RNA purification kit (e.g., column-based)
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, dissolve the purified RNA in anhydrous methanol.
-
Deprotection Reaction:
-
Add oxalyl chloride to the RNA solution (a starting point of 3 equivalents relative to the estimated amount of incorporated uridine analog is suggested).[3][4]
-
Incubate at room temperature for 1-4 hours.[3] Optimization of reaction time is critical. Shorter times should be tested to minimize RNA damage.
-
-
RNA Purification:
-
Stop the reaction by adding RNase-free water.
-
Purify the RNA using an RNA purification kit to remove the deprotection reagents. Elute in RNase-free water.
-
Protocol 3: Amine-Reactive Labeling of Deprotected RNA with NHS-Ester Dyes
This protocol describes the conjugation of a fluorescent dye to the primary amine on the aminomethyluridine within the RNA.
Materials:
-
Deprotected RNA with free amines
-
Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)
-
Anhydrous DMSO or DMF
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5), RNase-free
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Prepare Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are moisture-sensitive.[5]
-
Labeling Reaction:
-
Dissolve the deprotected RNA in the sodium bicarbonate buffer.
-
Add the dye stock solution to the RNA solution. The optimal molar ratio of dye to RNA will need to be determined, but a starting point of a 50-fold molar excess of dye is recommended.[6]
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA to remove unconjugated dye. This can be achieved through ethanol precipitation or by using an RNA purification column. Repeat the purification step if necessary to ensure complete removal of free dye.
-
Protocol 4: Fluorescence Microscopy of Labeled RNA
This protocol provides a general workflow for visualizing the fluorescently labeled RNA in cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling and Conjugation: Perform Protocols 1, 2, and 3 on cells grown on coverslips. Note that for in situ labeling, the deprotection and conjugation steps would need to be adapted for fixed and permeabilized cells.
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI or Hoechst solution for 5 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. The labeled RNA will be visualized in the channel corresponding to the fluorescent dye used, and the nucleus will be visible in the DAPI channel.
-
Data Presentation
Quantitative data for this compound is not yet widely available. The following tables provide analogous data from studies using other metabolic labeling reagents to offer a baseline for expected outcomes.
Table 1: Comparison of Uridine Analogs for Metabolic RNA Labeling
| Uridine Analog | Detection Method | Typical Concentration | Labeling Time | Reference |
| 4-thiouridine (4sU) | Thiol-specific biotinylation, SLAM-seq | 100-500 µM | 1-24 hours | [1][7] |
| 5-ethynyluridine (5-EU) | Click chemistry with azide-dyes | 100 µM - 1 mM | 1-24 hours | [8] |
| 5-bromouridine (BrU) | Immunodetection with anti-BrU antibody | 100-200 µM | 1-12 hours | [9] |
Table 2: Representative RNA Half-lives Determined by Metabolic Labeling
| Gene Class | Organism | Median Half-life | Method | Reference |
| All mRNAs | Mouse embryonic stem cells | >7 hours | 4sU-tagging | [10] |
| Transcription Factors | Mouse dendritic cells | ~2 hours | 4sU-tagging | [11] |
| Cytokines | Mouse dendritic cells | ~1 hour | 4sU-tagging | [11] |
Visualizations
Caption: Experimental workflow for RNA labeling using this compound.
Caption: Biochemical pathway for the two-step RNA labeling process.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. | Semantic Scholar [semanticscholar.org]
- 11. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides with 5'-N-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The introduction of functional groups, such as primary amines, allows for the postsynthetic conjugation of a wide array of molecules, including fluorophores, quenchers, and bioactive peptides. The 5'-aminomethyluridine modification, in particular, offers a strategic point for such conjugations. Protecting the amino group with a tert-butyloxycarbonyl (Boc) group provides a stable derivative for automated solid-phase synthesis and allows for selective deprotection under specific acidic conditions, offering orthogonal protection strategies in complex oligonucleotide synthesis.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the 5'-N-Boc-aminomethyluridine phosphoramidite building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection strategies.
Data Presentation
Table 1: Reagents for 5'-N-Boc-aminomethyluridine Phosphoramidite Synthesis
| Reagent | Purpose | Supplier (Example) |
| 5'-Amino-5'-deoxyuridine | Starting material | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | Boc protection of the 5'-amino group | Thermo Fisher |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group | Glen Research |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | Glen Research |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base for phosphitylation | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | Solvent for phosphitylation | Acros Organics |
| Pyridine, Anhydrous | Solvent and base for DMT protection | Sigma-Aldrich |
| Triethylamine (TEA) | Base for Boc protection | Sigma-Aldrich |
Table 2: Typical Coupling Efficiencies
| Nucleotide Position | Coupling Efficiency (%) |
| Standard DNA (A, T, C, G) | > 99% |
| 5'-N-Boc-aminomethyluridine | 97-99% |
| Average Stepwise Yield | ~98.5% |
Note: Coupling efficiencies can vary based on the synthesizer, reagents, and specific sequence.
Experimental Protocols
Protocol 1: Synthesis of 5'-N-Boc-aminomethyl-2'-deoxyuridine Phosphoramidite
This protocol outlines the synthesis of the key phosphoramidite building block required for oligonucleotide synthesis. The workflow involves three main steps: Boc protection of the 5'-amino group, DMT protection of the 5'-hydroxyl group, and finally, phosphitylation.
Workflow Diagram:
Caption: Synthesis of 5'-N-Boc-aminomethyluridine Phosphoramidite.
1.1. Boc Protection of 5'-Amino-5'-deoxyuridine:
-
Dissolve 5'-Amino-5'-deoxyuridine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (TEA) (1.5 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-N-Boc-amino-5'-deoxyuridine.
1.2. 5'-O-DMT Protection:
-
Co-evaporate the dried 5'-N-Boc-amino-5'-deoxyuridine with anhydrous pyridine twice.
-
Dissolve the residue in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in portions.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding cold methanol.
-
Concentrate the mixture and redissolve in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield 5'-O-DMT-5'-N-Boc-amino-5'-deoxyuridine.
1.3. Phosphitylation:
-
Dissolve the 5'-O-DMT-5'-N-Boc-amino-5'-deoxyuridine (1 equivalent) in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Cool the solution to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with cold methanol.
-
Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude phosphoramidite.
-
Purify the product by flash chromatography on silica gel pre-treated with triethylamine.
Protocol 2: Solid-Phase Synthesis of Oligonucleotides
This protocol describes the incorporation of the 5'-N-Boc-aminomethyluridine phosphoramidite into a growing oligonucleotide chain using a standard automated DNA synthesizer.
Standard Synthesis Cycle Diagram:
Caption: Standard automated solid-phase oligonucleotide synthesis cycle.
2.1. Phosphoramidite Preparation:
-
Dissolve the synthesized 5'-N-Boc-aminomethyluridine phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the phosphoramidite solution on a designated port on the DNA synthesizer.
2.2. Automated Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer, designating the position for the modified uridine.
-
Use a standard synthesis protocol for DNA or RNA, with a slightly extended coupling time for the modified phosphoramidite (e.g., 5-10 minutes) to ensure high coupling efficiency.
-
The standard cycle of deblocking, coupling, capping, and oxidation is performed for each nucleotide addition.
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with all protecting groups intact.
Protocol 3: Cleavage and Deprotection
This protocol details the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups, including the Boc group. A two-step deprotection strategy is often employed to selectively remove the Boc group.
3.1. Standard Deprotection (Ammonia Cleavage):
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the standard base and phosphate protecting groups.
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution in a vacuum concentrator. At this stage, the 5'-amino group is still protected by the Boc group.
3.2. Boc Group Deprotection:
-
Resuspend the dried, partially deprotected oligonucleotide in an 80:20 mixture of acetic acid and water.
-
Incubate at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Lyophilize the solution to remove the acetic acid and water.
-
The resulting pellet is the fully deprotected oligonucleotide containing a free 5'-aminomethyl group.
Alternative Mild Deprotection for Boc Group:
For oligonucleotides containing sensitive modifications, a milder deprotection can be achieved using trifluoroacetic acid (TFA).
-
Treat the partially deprotected oligonucleotide with a solution of 5-10% TFA in dichloromethane.
-
Incubate at room temperature for 30-60 minutes.
-
Quench the reaction by adding a neutral or slightly basic buffer.
-
Purify the oligonucleotide by HPLC.
Applications
Oligonucleotides functionalized with a 5'-aminomethyluridine can be used in a variety of applications, including:
-
Fluorescent Labeling: Covalent attachment of fluorescent dyes for use as probes in qPCR, FISH, and microarray analysis.
-
Bioconjugation: Conjugation to proteins, peptides, or antibodies for targeted delivery or diagnostic applications.
-
Surface Immobilization: Attachment to solid supports for the creation of DNA microarrays and biosensors.
-
Drug Delivery: Conjugation to drug molecules or delivery vehicles to enhance cellular uptake and targeting.
Conclusion
The solid-phase synthesis of oligonucleotides incorporating 5'-N-Boc-aminomethyluridine provides a versatile platform for the development of novel molecular tools and therapeutic agents. The protocols outlined above, based on established phosphoramidite chemistry, offer a reliable method for the synthesis and deprotection of these modified oligonucleotides. Researchers and drug development professionals can leverage this technology to create custom-designed oligonucleotides with tailored functionalities for a wide range of applications.
Application Notes and Protocols for the Deprotection of 5-n-Boc-aminomethyluridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-n-Boc-aminomethyluridine is a modified nucleoside that incorporates a tert-butyloxycarbonyl (Boc) protecting group on its aminomethyl functionality. This protection strategy is crucial in oligonucleotide synthesis and modification, as it prevents the primary amine from engaging in unwanted side reactions while allowing for controlled, selective deprotection under specific conditions.[1] The removal of the Boc group unmasks the amine, making it available for subsequent conjugation or labeling reactions. This document provides detailed application notes and protocols for various methods to deprotect this compound, enabling researchers to select and implement the optimal strategy for their specific molecular context.
Application Notes
The selection of an appropriate deprotection method is critical and depends on the stability of the substrate and the presence of other sensitive functional groups. The most common strategies involve acidic, thermal, or Lewis acid-mediated cleavage of the carbamate bond.
Acidic Deprotection
Acid-mediated deprotection is the most widely used method for removing the Boc group due to its efficiency and reliability.[2] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are typically employed.[1][2] The reaction proceeds via protonation of the carbamate, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[3][4]
Key Considerations:
-
Acid Strength and Concentration: Strong acids lead to rapid deprotection. A common condition is 25-50% TFA in a solvent like dichloromethane (DCM).[2][5]
-
Substrate Sensitivity: The presence of other acid-labile groups (e.g., trityl groups, some silyl ethers) may lead to their concurrent cleavage. Careful selection of acid strength and reaction time is necessary for selectivity.
-
Side Reactions: The liberated tert-butyl cation is an electrophile that can alkylate nucleophilic residues, such as electron-rich aromatic rings.[3][6] The use of scavengers like anisole, cresol, or thiophenol can suppress these side reactions.[3]
Thermal Deprotection
Thermal cleavage offers a neutral alternative to acidic methods, which is advantageous for substrates with acid-sensitive functionalities.[7] The process involves heating the N-Boc compound, often in a high-boiling point solvent, leading to the elimination of isobutylene and CO2.[7]
Key Considerations:
-
Temperature and Time: High temperatures (100-240 °C) are generally required, which may not be suitable for thermally sensitive molecules.[7][8] Reaction times can range from minutes to several hours.[8]
-
Solvent Choice: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermal deprotection, sometimes at lower temperatures. Microwave-assisted heating can significantly accelerate the process.[9][10]
-
Green Chemistry: This method can be considered a greener alternative as it avoids the use of strong, corrosive acids.[7]
Lewis Acid and Silyl Iodide Deprotection
Lewis acids and reagents like trimethylsilyl iodide (TMSI) provide another avenue for Boc removal, often under milder, non-protic conditions.
Key Considerations:
-
TMSI: Trimethylsilyl iodide is a highly efficient reagent for cleaving carbamates.[2][11] The reaction is typically fast and occurs at room temperature. This method is particularly useful for deprotecting N-Boc derivatives of water-soluble zwitterionic compounds.[12]
-
Other Lewis Acids: Zinc bromide (ZnBr2) can be used for selective deprotection, for instance, cleaving secondary N-Boc groups while leaving primary ones intact.[4]
Method Selection Guide
The choice of deprotection method is contingent on the overall molecular structure. The following decision tree provides a logical workflow for selecting an appropriate method.
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data for various N-Boc deprotection methods, drawn from literature on analogous compounds. These conditions serve as excellent starting points for optimizing the deprotection of this compound.
Table 1: Acidic Deprotection of N-Boc Amines
| Reagent | Solvent | Concentration | Temperature | Time | Yield (%) | Reference Substrate |
|---|---|---|---|---|---|---|
| TFA | DCM | 25% | Room Temp. | 2 h | >95% | General N-Boc Amine |
| TFA | DCM | 1:1 | Room Temp. | 18 h | >95% | General N-Boc Amine |
| HCl (4M) | Dioxane | 4M | Room Temp. | 2-12 h | >95% | General N-Boc Amine |
| Phosphoric Acid | Water | 85% | 50 °C | 1-4 h | High | General N-Boc Amine |
| TFA (2 equiv.) | Ionic Liquid | 130 °C | 10 min | High | N-Boc Amino Acids |
(Data compiled from sources[2][5][13][14])
Table 2: Thermal and Lewis Acid Deprotection of N-Boc Amines
| Method | Reagent/Solvent | Temperature | Time | Yield (%) | Reference Substrate |
|---|---|---|---|---|---|
| Thermal | TFE | 240 °C (Flow) | 35 min | 100% | N-Boc Aniline |
| Thermal (MW) | HFIP | 150 °C | 5 min | 96% | N-Boc Indole |
| Thermal | Water | 100 °C | 2-3 days | High | General N-Boc Amine |
| Lewis Acid | TMSI (1.2 equiv.) | Room Temp. | Overnight | High | General N-Boc Amine |
| Lewis Acid | Oxalyl Chloride (3 equiv.) / MeOH | Room Temp. | 1-3 h | >70% | N-Boc Anilines |
(Data compiled from sources[7][8][15])
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and robust method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound substrate in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a deprotection solution of 25% TFA in DCM (v/v).
-
Add the TFA solution (typically 10 equivalents relative to the substrate) dropwise to the stirring substrate solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo).
-
For isolation of the free amine, re-dissolve the residue in a suitable solvent and neutralize carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over MgSO₄ or Na₂SO₄, and concentrate in vacuo.[16]
-
Purify the resulting crude product by column chromatography as needed.
Mechanism of Deprotection
The acid-catalyzed deprotection of the Boc group follows a well-established E1 elimination mechanism. The process is initiated by protonation, which weakens the C-O bond, leading to the formation of stable products.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA).[3][4]
-
Fragmentation: The protonated carbamate is unstable and undergoes unimolecular fragmentation (E1). The bond between the tert-butyl group and the oxygen cleaves to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3] This step is typically the rate-determining step.
-
Decarboxylation & Deprotonation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][4] Simultaneously, the tert-butyl cation loses a proton to form isobutylene gas.[3] The evolution of CO₂ and isobutylene drives the reaction to completion.
References
- 1. Buy this compound [smolecule.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 12. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Application Notes and Protocols: 5-n-Boc-aminomethyluridine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-n-Boc-aminomethyluridine in bioconjugation techniques. This modified nucleoside is a valuable tool for the site-specific labeling and modification of oligonucleotides, enabling a wide range of applications in research, diagnostics, and therapeutics.
Introduction
This compound is a modified deoxyuridine nucleoside that contains a primary amine functional group at the 5-position of the uracil base. This amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable during standard oligonucleotide synthesis but can be readily removed post-synthetically under mild acidic conditions.[1] The deprotection exposes a reactive primary amine, which can then be conjugated to a variety of molecules, such as fluorescent dyes, biotin, peptides, or therapeutic agents, using standard amine-reactive chemistry.
The key advantage of using this compound is the ability to introduce a highly reactive and specific conjugation handle at a precise location within a synthetic oligonucleotide. This allows for the creation of well-defined bioconjugates with controlled stoichiometry and preserved biological activity of the oligonucleotide.
Applications in Bioconjugation
The primary application of this compound is in the post-synthetic labeling and modification of DNA and RNA oligonucleotides. The resulting bioconjugates have a wide array of uses:
-
Fluorescent Labeling: For tracking and quantification in techniques such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.
-
Biotinylation: For immobilization onto streptavidin-coated surfaces, affinity purification, and detection in various blotting and assay formats.
-
Peptide and Protein Conjugation: For creating oligonucleotide-peptide conjugates for targeted delivery, enhanced cellular uptake, or to study protein-nucleic acid interactions.
-
Therapeutic Conjugates: For the development of targeted drug delivery systems where the oligonucleotide acts as a guiding molecule to deliver a therapeutic payload to specific cells or tissues.
Quantitative Data Summary
The overall yield of a bioconjugate prepared using this compound is dependent on several factors, including the length and sequence of the oligonucleotide, the coupling efficiency of the modified phosphoramidite, the efficiency of the deprotection and conjugation steps, and the purification methods. The following table provides a hypothetical but realistic breakdown of expected yields at each stage for the synthesis of a 20-mer oligonucleotide containing a single this compound modification, followed by conjugation to an NHS-ester dye.
| Step | Parameter | Typical Efficiency/Yield | Cumulative Yield |
| 1. Oligonucleotide Synthesis | Average Coupling Efficiency (Standard Bases) | 99% | 82.6% |
| 2. Incorporation of Modified Uridine | Coupling Efficiency of 5-Boc-aminomethyl-dU Phosphoramidite | 95% | 78.5% |
| 3. Post-Synthesis Workup | Cleavage and Deprotection (Base Protecting Groups) | 90% | 70.6% |
| 4. Purification (e.g., HPLC) | Recovery of full-length, Boc-protected oligonucleotide | 75% | 53.0% |
| 5. Boc Deprotection | Removal of Boc group | >95% | ~50.3% |
| 6. Conjugation Reaction | Reaction with NHS-ester dye | 80% | 40.2% |
| 7. Final Purification | Removal of excess dye and unconjugated oligo | 80% | 32.2% |
Note: These are estimated yields and can vary significantly based on the specific sequence, reagents, and instrumentation used.
Experimental Protocols
Protocol 1: Incorporation of this compound into an Oligonucleotide
This protocol describes the incorporation of the modified uridine into a custom DNA oligonucleotide using automated solid-phase synthesis.
Materials:
-
5'-(Dimethoxytrityl)-5-[N-(tert-butoxycarbonyl)aminomethyl]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA synthesizer
Methodology:
-
Prepare the this compound phosphoramidite solution in anhydrous acetonitrile at the desired concentration (typically 0.1 M).
-
Install the phosphoramidite vial on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, using the designated position for the modified uridine.
-
Initiate the automated synthesis protocol. The synthesis cycle for the modified base is the same as for standard bases: a. Detritylation: Removal of the 5'-DMT group from the growing chain. b. Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing chain. A slightly longer coupling time (e.g., 1.5 to 2 times the standard) may be beneficial for the bulkier modified base. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
After the synthesis is complete, the oligonucleotide remains attached to the solid support with the Boc group intact.
Protocol 2: Boc Deprotection and Amine-Reactive Conjugation
This protocol outlines the removal of the Boc protecting group and subsequent conjugation to an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
Oligonucleotide on CPG support containing the this compound modification
-
Ammonium hydroxide or other cleavage/deprotection solution
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Anhydrous DMSO or DMF
-
NHS-ester of the molecule to be conjugated (e.g., fluorescent dye, biotin)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
NAP-10 columns (or equivalent) for desalting
-
HPLC system for purification
Methodology:
Part A: Cleavage from Support and Deprotection of Standard Protecting Groups
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide and incubate at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the standard bases. The Boc group remains intact.
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
-
Purify the full-length, Boc-protected oligonucleotide by HPLC or other suitable methods. This step is crucial to remove failure sequences.
-
Quantify the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm.
Part B: Boc Deprotection
-
Lyophilize the purified, Boc-protected oligonucleotide.
-
Prepare an 80% aqueous trifluoroacetic acid (TFA) solution.
-
Dissolve the oligonucleotide in the 80% TFA solution and incubate at room temperature for 30 minutes.
-
Neutralize the reaction by adding triethylamine (TEA).
-
Immediately desalt the oligonucleotide using a NAP-10 column or by ethanol precipitation to remove the TFA and TEA salts.
-
Lyophilize the deprotected oligonucleotide.
Part C: NHS-Ester Conjugation
-
Dissolve the deprotected oligonucleotide (containing the free primary amine) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve the NHS-ester of the molecule to be conjugated in anhydrous DMSO or DMF to prepare a stock solution (typically 10-20 mM).
-
Add a 10- to 50-fold molar excess of the NHS-ester solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using a fluorescent dye.
-
Purify the final bioconjugate by HPLC to remove the unconjugated oligonucleotide and excess labeling reagent.
-
Verify the final product by mass spectrometry and quantify by UV-Vis spectrophotometry.
Visualizations
Caption: Workflow for oligonucleotide bioconjugation using this compound.
Caption: Logical relationship of components in the bioconjugation process.
References
Application Notes: Enzymatic Incorporation of 5-n-Boc-aminomethyluridine into RNA
Introduction
Post-transcriptional modifications of RNA are critical for regulating its structure, stability, and function.[1][2][3][4] Among the more than 150 known modifications, those occurring at the wobble position of transfer RNA (tRNA) are particularly important for ensuring accurate and efficient protein translation.[5][6][7] 5-aminomethyluridine (nm⁵U) and its derivatives are conserved modifications found in the anticodon loop of many tRNAs, where they play a crucial role in codon recognition.[5][8][9] The ability to site-specifically introduce these modifications into RNA sequences is a powerful tool for researchers in molecular biology, drug discovery, and synthetic biology.
This document provides a detailed protocol for the enzymatic incorporation of a protected 5-aminomethyluridine analog, 5-n-Boc-aminomethyluridine triphosphate (5-n-Boc-AmUTP), into RNA transcripts using in vitro transcription (IVT) with T7 RNA polymerase. The tert-butyloxycarbonyl (Boc) protecting group allows for stable synthesis and handling of the modified RNA. A subsequent deprotection step yields the final, functionalized RNA containing 5-aminomethyluridine. This chemo-enzymatic approach enables the production of custom-designed, modified RNAs for various research applications.
Principle of the Method
The overall process involves two main stages:
-
Enzymatic Incorporation: An in vitro transcription reaction is performed using a DNA template that contains a T7 promoter sequence. In the reaction mixture, the standard uridine triphosphate (UTP) is either partially or fully replaced with this compound triphosphate. T7 RNA polymerase recognizes this modified nucleotide and incorporates it into the growing RNA chain at positions specified by adenosine in the DNA template.[10][11] The efficiency of incorporation can vary depending on the sequence context and reaction conditions.[10]
-
Post-Transcriptional Deprotection: After the RNA is transcribed and purified, the Boc protecting group is chemically removed from the 5-aminomethyluridine residues. This is typically achieved under mild acidic conditions, which cleave the carbamate bond to reveal the primary amine of the 5-aminomethyl group. The final product is a functionalized RNA molecule ready for downstream applications.
Experimental Protocols
Protocol 1: In Vitro Transcription with 5-n-Boc-AmUTP
This protocol describes the synthesis of RNA containing this compound using T7 RNA polymerase. The reaction can be scaled as needed.
Materials:
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter (1 µg)
-
This compound triphosphate (5-n-Boc-AmUTP)
-
Ribonucleotide Triphosphate (NTP) solution mix (ATP, GTP, CTP, UTP at 25 mM each)
-
T7 RNA Polymerase (e.g., Promega, NEB)
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
RNase Inhibitor (e.g., SUPERase•In™)
-
DNase I, RNase-free
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
-
Ethanol (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
Procedure:
-
Thaw Reagents: Thaw all frozen reagents on ice. Keep enzymes and RNase inhibitor on ice.
-
Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, assemble the reaction components in the order listed in Table 1.
-
Note: The ratio of 5-n-Boc-AmUTP to UTP can be varied to achieve the desired level of modification. For full substitution, omit UTP entirely.
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes.
-
RNA Purification: a. Stop the reaction by adding 2 µL of 0.5 M EDTA. b. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). c. Add 2.5 to 3 volumes of ice-cold 100% ethanol. d. Precipitate the RNA at -20°C for at least 1 hour or at -80°C for 30 minutes. e. Centrifuge at >12,000 x g for 30 minutes at 4°C. f. Carefully decant the supernatant without disturbing the RNA pellet. g. Wash the pellet with 500 µL of cold 70% ethanol. h. Centrifuge at >12,000 x g for 5 minutes at 4°C. i. Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Post-Transcriptional Deprotection of Boc-Modified RNA
This protocol describes the removal of the Boc protecting group from the synthesized RNA. Caution: This procedure uses a strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Purified Boc-protected RNA
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (as a scavenger)
-
Nuclease-free water
-
Buffer for quenching (e.g., Sodium Acetate, 3 M, pH 5.2)
-
Ethanol (100%)
Procedure:
-
Prepare Deprotection Mix: In a chemical fume hood, prepare the deprotection solution. A common solution is 95% TFA, 2.5% water, and 2.5% triethylsilane. Prepare this solution fresh.
-
Dissolve RNA: Resuspend the lyophilized or dried Boc-protected RNA in nuclease-free water at a high concentration.
-
Deprotection Reaction: a. Chill the RNA solution on ice. b. Add 9 volumes of the ice-cold deprotection mix to the RNA solution. c. Incubate the reaction on ice for 1 hour. The reaction time may need optimization.
-
Quench and Precipitate: a. Neutralize the reaction by adding it to a tube containing a sufficient amount of 3 M Sodium Acetate. b. Precipitate the deprotected RNA by adding 3 volumes of ice-cold 100% ethanol. c. Incubate at -80°C for 30 minutes.
-
Purify Deprotected RNA: a. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA. b. Carefully decant the supernatant. c. Wash the pellet twice with cold 70% ethanol to remove residual acid and scavenger. d. Air-dry the pellet.
-
Final Resuspension: Resuspend the deprotected RNA in the desired nuclease-free buffer or water.
-
Analysis: Confirm the removal of the Boc group and the integrity of the RNA using methods such as mass spectrometry and denaturing PAGE.
Data Presentation
Table 1: In Vitro Transcription Reaction Components
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (25 mM) | 2 µL | 2.5 mM |
| GTP (25 mM) | 2 µL | 2.5 mM |
| CTP (25 mM) | 2 µL | 2.5 mM |
| UTP (25 mM) | 1 µL | 1.25 mM (or as needed) |
| 5-n-Boc-AmUTP (25 mM) | 1 µL | 1.25 mM (or as needed) |
| Linearized DNA Template | X µL | 0.5 - 1.0 µg |
| RNase Inhibitor | 1 µL | 20 Units |
| T7 RNA Polymerase | 2 µL | 40 Units |
| Total Volume | 20 µL | - |
Note: The ratio of modified to unmodified UTP should be optimized based on experimental goals. For complete substitution, use 2 µL of 5-n-Boc-AmUTP and no UTP.
Table 2: Hypothetical Incorporation Efficiency Data
| % 5-n-Boc-AmUTP in UTP Pool | Relative RNA Yield (%)* | Comments |
| 0% (Control) | 100% | Standard transcription yield with natural NTPs. |
| 25% | 80-95% | High incorporation expected with minimal impact on yield. |
| 50% | 60-85% | Yield may decrease as the concentration of modified NTP increases. |
| 100% | 40-70% | Full substitution is possible but often results in a lower overall yield. |
*Note: These values are illustrative. Actual yields must be determined empirically as they are highly dependent on the DNA template sequence and the specific batch of enzyme and modified nucleotide.
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of RNA containing 5-aminomethyluridine.
Caption: Chemical transformation during the acidic deprotection of the Boc group.
References
- 1. Post-Transcriptional Modifications of RNA as Regulators of Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring modified ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-transcriptional gene regulation by mRNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 5. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sensusimpact.com [sensusimpact.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modomics - A Database of RNA Modifications [genesilico.pl]
- 10. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Click Chemistry with Deprotected 5-n-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of deprotected 5-n-Boc-aminomethyluridine in click chemistry applications. This modified nucleoside serves as a versatile building block for the site-specific labeling and conjugation of oligonucleotides and other biomolecules, enabling advancements in drug delivery, diagnostics, and fundamental biological research.
Introduction
This compound is a chemically modified nucleoside that, upon deprotection of the tert-butyloxycarbonyl (Boc) group, presents a primary amine at the 5-position of the uracil base. This amine serves as a key functional handle for subsequent chemical modifications, particularly for the introduction of azide or alkyne moieties required for click chemistry. Click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient, specific, and biocompatible method for covalently linking molecules.[1][2][] This methodology is ideal for the precise attachment of fluorophores, biotin, peptides, or therapeutic agents to oligonucleotides.[4]
Key Applications
The ability to incorporate a reactive handle at a specific position within an oligonucleotide opens up a wide range of applications:
-
Fluorescent Labeling: Site-specific attachment of fluorescent dyes for tracking and imaging of nucleic acids in vitro and in vivo.[5][6][7]
-
Bioconjugation: Covalent linkage of oligonucleotides to proteins, peptides, or antibodies to create novel therapeutic or diagnostic agents.
-
Drug Delivery: Functionalization of oligonucleotides with targeting ligands or drug molecules to enhance cellular uptake and therapeutic efficacy.
-
Diagnostics: Development of sensitive probes for the detection of specific DNA or RNA sequences.[8]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 5-aminomethyluridine, which is the precursor for subsequent functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the deprotected 5-aminomethyluridine. The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 5-(Azidomethyl)uridine
This protocol details the conversion of the primary amine of 5-aminomethyluridine to an azide group, preparing it for a click reaction with an alkyne-modified molecule. The synthesis of 5-(azidomethyl)-2'-deoxyuridine has been described through the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine followed by azide displacement, or via a more selective route involving a bromomethyl intermediate.[1]
Materials:
-
5-aminomethyluridine (from Protocol 1)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate
-
Sodium bicarbonate
-
Methanol
-
Water
-
DCM
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 5-aminomethyluridine in a mixture of methanol and water.
-
Add sodium bicarbonate to the solution.
-
In a separate flask, dissolve imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate in water.
-
Slowly add the imidazole-1-sulfonyl azide solution to the 5-aminomethyluridine solution while stirring vigorously.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the mixture with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(azidomethyl)uridine.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol describes the "clicking" of an azide-modified uridine (prepared in Protocol 2) to an alkyne-functionalized fluorophore.
Materials:
-
5-(azidomethyl)uridine
-
Alkyne-modified fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions:
-
5-(azidomethyl)uridine in DMSO.
-
Alkyne-fluorophore in DMSO.
-
CuSO₄ in water.
-
Sodium ascorbate in water (prepare fresh).
-
THPTA or TBTA ligand in DMSO/water.
-
-
In a microcentrifuge tube, combine the following in order:
-
Buffer (e.g., PBS)
-
5-(azidomethyl)uridine solution.
-
Alkyne-fluorophore solution.
-
Premixed solution of CuSO₄ and ligand.
-
Freshly prepared sodium ascorbate solution.[9]
-
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
The reaction progress can be monitored by HPLC or LC-MS.
-
Purify the fluorescently labeled uridine conjugate using reverse-phase HPLC.
Quantitative Data
The efficiency of click reactions involving modified nucleosides is generally high. While specific kinetic data for deprotected 5-aminomethyluridine derivatives are not extensively published, comparable click reactions on other modified nucleosides and oligonucleotides provide a reasonable expectation for performance.
| Reaction Type | Reactants | Typical Yield (%) | Reference |
| CuAAC | Azido-uridine derivative + Alkyne-bile acid | 60-90 | [1] |
| CuAAC | 5'-Azido-2'deoxyadenosine + Alkyne-estrone | 68 | [1] |
| SPAAC | Azidomethyl-dUY11 + Cyclooctyne | 70 | [1] |
| CuAAC | Peptide-alkyne + Peptide-azide | >95 | [2] |
| CuAAC | Alkyne-modified oligonucleotide + Azide-biotin | Essentially 100 (on solid phase) | [10] |
Visualizations
Experimental Workflow: From this compound to a Fluorescently Labeled Product
The following diagram illustrates the overall workflow for the deprotection, functionalization, and fluorescent labeling of this compound.
Caption: Workflow for the synthesis of a fluorescently labeled uridine.
Application Workflow: Cellular RNA Labeling and Imaging
This diagram outlines a potential application of a click-modified uridine for labeling and visualizing newly synthesized RNA within a cell. This workflow is adapted from established methods using 5-ethynyluridine.[5][6]
Caption: Workflow for fluorescent labeling of cellular RNA.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Global RNA Synthesis at the Single Cell Level following Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 7. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
5-n-Boc-aminomethyluridine: A Versatile Building Block for Therapeutic Oligonucleotides
Introduction
5-n-Boc-aminomethyluridine is a modified nucleoside that serves as a critical building block in the synthesis of therapeutic oligonucleotides. The presence of a Boc-protected aminomethyl group at the 5-position of the uracil base offers a unique functional handle for post-synthetic modifications and imparts valuable biological properties to the resulting oligonucleotides. This document provides detailed application notes and experimental protocols for the use of this compound in the development of next-generation oligonucleotide therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amine during synthesis and can be selectively removed under mild acidic conditions, allowing for controlled functionalization.[1]
The aminomethyl modification has been shown to enhance the properties of oligonucleotides, including increased resistance to nuclease degradation, improved thermal stability of duplexes, and potentially enhanced cellular uptake. These characteristics are highly desirable for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers.
Application Note 1: Enhanced Nuclease Resistance of Oligonucleotides Containing 5-Aminomethyluridine
Oligonucleotides modified with 5-aminomethyluridine exhibit significantly enhanced resistance to degradation by nucleases present in biological fluids. This increased stability prolongs the half-life of the therapeutic oligonucleotide, leading to improved efficacy and potentially requiring lower or less frequent dosing. The presence of the aminomethyl group at the 5-position of uridine is thought to sterically hinder the approach of nuclease enzymes, thereby protecting the phosphodiester backbone from cleavage.[2][3][4]
Protocol 1: Nuclease Resistance Assay
This protocol describes a method to assess the stability of 5-aminomethyluridine modified oligonucleotides in the presence of snake venom phosphodiesterase (SVPD).
Materials:
-
Unmodified control oligonucleotide
-
5-Aminomethyluridine modified oligonucleotide
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Deionized, nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., Stains-All or SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare solutions of the control and modified oligonucleotides at a concentration of 1 µM in the reaction buffer.
-
In separate microcentrifuge tubes, add 20 µL of each oligonucleotide solution.
-
Add SVPD to each tube to a final concentration of 0.1 units/µL.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 2 µL aliquots from each reaction and immediately mix with 8 µL of stop solution to quench the reaction.
-
Store the quenched samples on ice until all time points are collected.
-
Analyze the samples by 20% denaturing PAGE.
-
Stain the gel and visualize the bands using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.
Quantitative Data: Nuclease Resistance
| Oligonucleotide | Modification | Half-life (t1/2) in presence of SVPD (min) |
| Control | Unmodified | ~5 |
| Modified ON 1 | Single 5-aminomethyluridine | ~60 |
| Modified ON 2 | Five 5-aminomethyluridine residues | >240 |
Note: The data presented is illustrative and based on similar modifications. Actual results may vary depending on the specific sequence and experimental conditions.[5]
Application Note 2: Improved Thermal Stability and Duplex Formation
The incorporation of 5-aminomethyluridine into oligonucleotides can enhance the thermal stability of their duplexes with complementary DNA and RNA strands. The positively charged amino group at physiological pH can interact favorably with the negatively charged phosphate backbone, stabilizing the duplex structure. This increased binding affinity is beneficial for applications requiring strong and specific target engagement, such as antisense and siRNA technologies.
Protocol 2: Thermal Melting (Tm) Analysis
This protocol outlines the determination of the melting temperature (Tm) of oligonucleotide duplexes using UV-Vis spectrophotometry.[6][7][8]
Materials:
-
Modified oligonucleotide
-
Complementary DNA or RNA strand
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare equimolar solutions of the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of 2 µM for each strand.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and equilibrate at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C/minute) up to 95°C.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.[9]
Quantitative Data: Thermal Stability
| Duplex | Modification | Tm (°C) vs. DNA | ΔTm (°C) vs. DNA | Tm (°C) vs. RNA | ΔTm (°C) vs. RNA |
| Control | Unmodified | 55.0 | - | 58.0 | - |
| Modified | 5-aminomethyluridine | 57.5 | +2.5 | 61.0 | +3.0 |
Note: The data presented is illustrative. Actual results will depend on the sequence, number of modifications, and buffer conditions.[5]
Application Note 3: Enhanced Cellular Uptake
The introduction of cationic aminomethyl groups can facilitate the cellular uptake of therapeutic oligonucleotides.[10][11][12][13] The positively charged modifications can interact with the negatively charged cell membrane, promoting internalization through endocytosis. This can lead to higher intracellular concentrations of the oligonucleotide, enhancing its therapeutic effect.
Protocol 3: Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled oligonucleotides using flow cytometry.
Materials:
-
Fluorescently labeled (e.g., FAM) unmodified control oligonucleotide
-
Fluorescently labeled 5-aminomethyluridine modified oligonucleotide
-
Cell line (e.g., HeLa or A549)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Replace the culture medium with fresh medium containing the fluorescently labeled oligonucleotides at a final concentration of 1 µM.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells twice with PBS to remove extracellular oligonucleotides.
-
Detach the cells using trypsin-EDTA and resuspend in PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cell population.
-
Calculate the mean fluorescence intensity to quantify the relative cellular uptake.
Quantitative Data: Cellular Uptake
| Oligonucleotide | Modification | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |
| Control | Unmodified | 100 | 1.0 |
| Modified | 5-aminomethyluridine | 250 | 2.5 |
Note: This data is illustrative and can vary based on the cell line, oligonucleotide concentration, and incubation time.
Experimental Protocols
Protocol 4: Synthesis of this compound Phosphoramidite
This protocol describes a general method for the synthesis of the this compound phosphoramidite building block.
Materials:
-
5-Iodo-2'-deoxyuridine
-
N-Boc-propargylamine
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Hydrogen gas
-
Platinum(IV) oxide (PtO2)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Sonogashira Coupling: React 5-iodo-2'-deoxyuridine with N-Boc-propargylamine in the presence of a palladium catalyst and CuI in a mixture of TEA and DMF to yield the 5-alkynyluridine derivative.
-
Reduction: Reduce the triple bond of the alkynyluridine derivative using hydrogen gas and a PtO2 catalyst to obtain 5-n-Boc-aminomethyl-2'-deoxyuridine.
-
5'-O-DMT Protection: React the 5-n-Boc-aminomethyl-2'-deoxyuridine with DMT-Cl in pyridine to protect the 5'-hydroxyl group.
-
Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in DCM to yield the final this compound phosphoramidite.
-
Purify the product by silica gel chromatography.
Protocol 5: Automated Solid-Phase Synthesis of Oligonucleotides
This protocol outlines the incorporation of this compound phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.[][15]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride/N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the required concentration.
-
Place the phosphoramidite vial on the designated port of the synthesizer.
-
Initiate the standard synthesis cycle:
-
Deblocking: Removal of the 5'-DMT group from the growing chain.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution. For the modified amidite, the coupling time may be extended to ensure high efficiency.[7]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Repeat the cycle until the full-length oligonucleotide is synthesized.
Protocol 6: Deprotection and Purification of 5-Aminomethyluridine-Modified Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)[16][17]
-
Trifluoroacetic acid (TFA) solution (for Boc deprotection)
-
HPLC system with a reverse-phase column
-
Desalting column
Procedure:
-
Cleavage and Base Deprotection: Transfer the CPG support to a vial and treat with concentrated ammonium hydroxide or AMA at elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the standard bases and the phosphate backbone.[18]
-
Boc Deprotection: After evaporation of the ammonia/AMA solution, treat the oligonucleotide with an aqueous TFA solution (e.g., 80%) for a short period (e.g., 30 minutes) at room temperature to remove the Boc group from the aminomethyluridine residues.
-
Purification: Purify the crude oligonucleotide by reverse-phase HPLC.
-
Desalting: Desalt the purified oligonucleotide using a desalting column to remove excess salts.
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for synthesis and application of 5-aminomethyluridine modified oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synoligo.com [synoligo.com]
- 4. Nuclease Resistance - Introduction [genelink.com]
- 5. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of thermal melting curves. | Semantic Scholar [semanticscholar.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. mdpi.com [mdpi.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. twistbioscience.com [twistbioscience.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-RNA Interactions Using 5-n-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-RNA interactions is crucial for understanding the intricate regulatory networks that govern cellular processes. Dysregulation of these interactions is often implicated in various diseases, making them a prime target for therapeutic intervention.[1] This document provides a detailed experimental framework for a novel chemical crosslinking-based approach to capture and identify protein-RNA interactions in vivo. This method, termed Chemical Crosslinking and Immunoprecipitation followed by Sequencing (C-CLIP-Seq), utilizes the modified nucleoside, 5-n-Boc-aminomethyluridine, to enable site-specific chemical crosslinking of RNA to its interacting proteins.
This compound is a modified uridine analog that contains a Boc-protected primary amine at the 5-position of the uracil base. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled incorporation of this modified nucleoside into nascent RNA transcripts within living cells.[2] Subsequent deprotection of the Boc group unmasks the reactive primary amine, which can then be covalently crosslinked to nearby proteins using an amine-reactive crosslinker. This method offers an alternative to traditional UV crosslinking-based CLIP methods, potentially improving efficiency and providing a different perspective on the RNA-protein interactome.
Principle of the Method
The C-CLIP-Seq workflow using this compound is a multi-step process designed to specifically capture and identify RNA binding proteins (RBPs) that interact with a target RNA or the entire transcriptome. The core principle revolves around the metabolic incorporation of a protected, reactive nucleoside analog into cellular RNA, followed by in-cell deprotection and chemical crosslinking to trap interacting proteins. The crosslinked complexes are then isolated by immunoprecipitation against the protein of interest, and the associated RNA fragments are sequenced to identify the binding sites.
The key steps are:
-
Metabolic Labeling: Cells are cultured in the presence of this compound, which is taken up by the cells and incorporated into newly synthesized RNA transcripts.[3][4]
-
In-Cell Deprotection: The Boc protecting group is removed under mild conditions to expose the reactive primary amine on the uridine base within the cellular environment.
-
Chemical Crosslinking: An amine-reactive crosslinker is introduced to form a covalent bond between the newly exposed amine on the RNA and primary amines (e.g., lysine residues) on the interacting protein.[5][6]
-
Immunoprecipitation: The protein of interest, now covalently linked to its target RNA fragments, is isolated from the cell lysate using a specific antibody.
-
RNA Library Preparation and Sequencing: The crosslinked RNA fragments are purified, reverse-transcribed into cDNA, and sequenced using high-throughput sequencing technologies.
-
Data Analysis: Sequencing reads are mapped to the genome or transcriptome to identify the specific binding sites of the RBP.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Mild Boc deprotection reagent (e.g., 1% Trifluoroacetic acid in a cell-permeable solvent, to be optimized for cell type)
-
Amine-reactive crosslinker (e.g., Bis(sulfosuccinimidyl)suberate (BS3), a water-soluble and membrane-impermeable crosslinker, or a cell-permeable analog if intracellular crosslinking is desired)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and RNase inhibitors
-
Antibody specific to the RNA-binding protein of interest
-
Protein A/G magnetic beads
-
RNase T1
-
3' and 5' RNA adapters
-
T4 RNA ligase
-
Reverse transcriptase
-
PCR amplification reagents
-
DNA sequencing primers
-
All necessary buffers and solutions for RNA purification, gel electrophoresis, and library preparation.
Protocol 1: C-CLIP-Seq
1. Metabolic Labeling of Cells
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Replace the growth medium with a fresh medium containing 100-500 µM this compound. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 16-24 hours to allow for the incorporation of the modified uridine into newly transcribed RNA.
2. In-Cell Deprotection and Chemical Crosslinking
-
Gently wash the cells twice with ice-cold PBS.
-
Treat the cells with a mild deprotection solution (e.g., 1% TFA in a suitable solvent) for a short duration (e.g., 5-15 minutes) at room temperature. This step must be carefully optimized to ensure efficient deprotection without compromising cell integrity.
-
Immediately quench the deprotection reaction by washing the cells three times with ice-cold PBS.
-
Add the amine-reactive crosslinker (e.g., 1-2 mM BS3 in PBS) to the cells and incubate for 30 minutes at room temperature with gentle rocking.
-
Quench the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and RNA Fragmentation
-
Lyse the cells in a suitable lysis buffer supplemented with protease and RNase inhibitors.
-
Partially digest the RNA by adding RNase T1 to the lysate and incubating for a short period at 37°C. The extent of digestion should be optimized to yield RNA fragments in the desired size range (e.g., 30-100 nucleotides).
-
Immediately stop the RNase digestion by adding an RNase inhibitor.
4. Immunoprecipitation
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to the RBP of interest overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads stringently to remove non-specifically bound proteins and RNA.
5. RNA Library Preparation and Sequencing
-
Elute the protein-RNA complexes from the beads.
-
Treat with proteinase K to digest the protein and release the crosslinked RNA fragments.
-
Purify the RNA fragments using phenol:chloroform extraction and ethanol precipitation.
-
Ligate 3' and 5' RNA adapters to the purified RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the cDNA library using a high-throughput sequencing platform.
6. Data Analysis
-
Perform quality control on the sequencing reads.
-
Map the reads to the reference genome or transcriptome.
-
Identify peaks, which represent the binding sites of the RBP.[7]
-
Perform motif analysis to identify consensus binding sequences.
-
Annotate the binding sites to determine their genomic context (e.g., exons, introns, UTRs).
Data Presentation
Quantitative data from C-CLIP-Seq experiments can be summarized to compare binding affinities and identify high-confidence binding sites. The following table provides a hypothetical example of results for two different RNA-binding proteins (RBP-A and RBP-B).
| Target RNA | RBP | Peak Read Count | Fold Enrichment (vs. IgG control) | Dissociation Constant (Kd, nM) (from orthogonal validation) | Binding Site Location |
| GeneX mRNA | RBP-A | 15,234 | 152.3 | 15 | 3' UTR |
| GeneY lncRNA | RBP-A | 8,765 | 87.7 | 50 | Internal loop |
| GeneZ pre-mRNA | RBP-A | 2,109 | 21.1 | 250 | Intron |
| GeneX mRNA | RBP-B | 543 | 5.4 | >1000 | 3' UTR |
| GeneA mRNA | RBP-B | 12,876 | 128.8 | 25 | 5' UTR |
| GeneB pre-mRNA | RBP-B | 9,543 | 95.4 | 80 | Splice site |
Visualizations
Experimental Workflow
Caption: C-CLIP-Seq Experimental Workflow.
Signaling Pathway Example: Iron-Responsive Element (IRE) / Iron Regulatory Protein (IRP) Interaction
The interaction between Iron-Responsive Elements (IREs) in the untranslated regions (UTRs) of specific mRNAs and Iron Regulatory Proteins (IRPs) is a classic example of post-transcriptional gene regulation. This pathway can be effectively studied using the C-CLIP-Seq method to identify all mRNA targets of IRPs under different iron conditions.
Caption: IRP-mediated regulation of iron metabolism.
Conclusion
The C-CLIP-Seq method using this compound offers a powerful and versatile tool for the transcriptome-wide identification of protein-RNA interactions. By employing a chemical crosslinking strategy, this approach complements existing UV-based methods and may provide novel insights into the dynamic landscape of RBP function. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in the successful implementation of this innovative technique for their specific research questions in basic science and drug discovery.
References
- 1. neb.com [neb.com]
- 2. CLIP-seq: Identifying RNA-binding Protein Binding Sites - Creative Proteomics [iaanalysis.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. datapdf.com [datapdf.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Purification of Oligonucleotides Containing 5-N-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 5-N-Boc-aminomethyluridine is a key modification that introduces a primary amine, protected by a tert-butyloxycarbonyl (Boc) group, at the 5-position of uridine. This modification allows for post-synthesis conjugation of various functionalities, such as fluorescent dyes, quenchers, or other bioactive molecules. The purification of these modified oligonucleotides is a crucial step to ensure the high purity required for downstream applications. The presence of the bulky and hydrophobic Boc group necessitates specialized purification strategies.
This document provides detailed application notes and protocols for the purification of oligonucleotides containing this compound, focusing on a "Boc-on" reversed-phase high-performance liquid chromatography (RP-HPLC) strategy, followed by orthogonal deprotection of the Boc group.
Purification Strategy Overview
The recommended purification strategy leverages the hydrophobicity of the Boc protecting group in a manner analogous to the well-established "trityl-on" purification method. This "Boc-on" approach allows for the efficient separation of the full-length, Boc-protected oligonucleotide from shorter, failure sequences that lack this hydrophobic handle. The overall workflow involves:
-
Solid-Phase Oligonucleotide Synthesis: Standard phosphoramidite chemistry is used to synthesize the oligonucleotide with the this compound phosphoramidite incorporated at the desired position(s). The synthesis is completed with the Boc group remaining on the modified uridine.
-
Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed using standard ammoniacal conditions. The acid-labile Boc group remains intact during this process.
-
"Boc-on" Reversed-Phase HPLC Purification: The crude, deprotected oligonucleotide mixture (still containing the Boc group) is purified by RP-HPLC. The Boc-containing, full-length oligonucleotide is retained more strongly on the column than the non-Boc-containing failure sequences, allowing for their separation.
-
Boc Group Deprotection: The purified "Boc-on" oligonucleotide is treated with an acid, typically trifluoroacetic acid (TFA), to remove the Boc group and expose the primary amine.
-
Final Desalting: The final oligonucleotide product is desalted to remove any remaining TFA salts and other small molecules.
Experimental Workflow Diagram
Caption: Overall workflow for the purification of oligonucleotides containing this compound.
Experimental Protocols
Protocol 1: Cleavage and Base Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the standard exocyclic amine and phosphate protecting groups, while leaving the Boc group intact.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound oligonucleotide
-
Concentrated ammonium hydroxide (28-30%)
-
Anhydrous methylamine (AMA) solution (optional, for faster deprotection)
-
Screw-cap vials
-
Heating block or oven
Procedure:
-
After completion of the solid-phase synthesis, dry the CPG support thoroughly with a stream of argon or nitrogen.
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial. For oligonucleotides sensitive to prolonged base exposure, a mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours. If using AMA, the incubation time can be reduced to 10-15 minutes at 65°C.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the ammoniacal solution containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG beads with 0.5 mL of deionized water and combine the wash with the solution from the previous step.
-
Dry the combined solution completely in a vacuum concentrator. The resulting pellet is the crude "Boc-on" oligonucleotide.
Protocol 2: "Boc-on" Reversed-Phase HPLC Purification
This protocol outlines the purification of the full-length "Boc-on" oligonucleotide from failure sequences.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude "Boc-on" oligonucleotide pellet
-
Deionized water
Procedure:
-
Dissolve the crude "Boc-on" oligonucleotide pellet in an appropriate volume of Mobile Phase A (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is from 5% to 50% Mobile Phase B over 30-40 minutes. The hydrophobic "Boc-on" product will elute later than the more polar, shorter failure sequences.
-
Monitor the elution profile at 260 nm. The main peak, corresponding to the full-length "Boc-on" oligonucleotide, should be well-separated from the earlier eluting failure sequences.
-
Collect the fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and dry them in a vacuum concentrator.
"Boc-on" Purification Workflow
Caption: Step-by-step workflow for "Boc-on" RP-HPLC purification.
Protocol 3: On-Support Orthogonal Boc Deprotection
This protocol describes the selective removal of the Boc group while the oligonucleotide is still attached to the solid support. This can be an alternative to the "Boc-on" purification strategy, particularly if subsequent on-support conjugation is desired.
Materials:
-
Oligonucleotide synthesis column with the fully protected oligonucleotide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane)
-
Syringes
Procedure:
-
Following solid-phase synthesis, wash the CPG support extensively with DCM.
-
Prepare a deprotection solution of 20-50% TFA in DCM. Add a scavenger such as triethylsilane (5% v/v) to the solution to prevent side reactions.
-
Using a syringe, slowly pass the TFA/DCM solution over the CPG support for 30-60 minutes at room temperature.
-
Wash the support thoroughly with DCM to remove the TFA and cleaved Boc groups.
-
The oligonucleotide with the free amine is now ready for on-support conjugation or for cleavage and deprotection of the remaining protecting groups as described in Protocol 1.
Protocol 4: Post-Purification Boc Deprotection
This protocol is for the removal of the Boc group from the purified "Boc-on" oligonucleotide.
Materials:
-
Purified, dried "Boc-on" oligonucleotide
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Dissolve the purified "Boc-on" oligonucleotide in 200 µL of deionized water.
-
Add 800 µL of trifluoroacetic acid to the solution.
-
Incubate the mixture at room temperature for 1-2 hours.
-
After the reaction is complete, dilute the solution with 1 mL of deionized water.
-
Freeze the solution and lyophilize to remove the TFA and water. The resulting pellet is the TFA salt of the purified oligonucleotide.
Protocol 5: Final Desalting
This protocol removes the TFA salt and other small molecules to yield the final purified oligonucleotide.
Materials:
-
Lyophilized oligonucleotide TFA salt
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or a commercial desalting cartridge
-
Deionized water
Procedure:
-
Dissolve the lyophilized oligonucleotide in a small volume of deionized water.
-
Apply the solution to a pre-equilibrated size-exclusion column or desalting cartridge.
-
Elute the oligonucleotide with deionized water according to the manufacturer's instructions.
-
The oligonucleotide will elute in the void volume, while the smaller salt molecules will be retained.
-
Collect the oligonucleotide-containing fractions and lyophilize to obtain the final, pure product.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of a 20-mer oligonucleotide containing a single this compound modification.
Table 1: Purity of Oligonucleotide at Different Stages of Purification
| Stage of Purification | Purity (%) by Analytical RP-HPLC |
| Crude (after cleavage & base deprotection) | 55 - 65 |
| After "Boc-on" RP-HPLC Purification | > 95 |
| Final Product (after Boc deprotection & desalting) | > 95 |
Table 2: Yield of Oligonucleotide at Different Stages of Purification (starting from a 1 µmol synthesis scale)
| Stage of Purification | Typical Yield (OD260 units) |
| Crude (after cleavage & base deprotection) | 150 - 200 |
| After "Boc-on" RP-HPLC Purification | 80 - 120 |
| Final Product (after Boc deprotection & desalting) | 70 - 100 |
Conclusion
The "Boc-on" purification strategy is a highly effective method for obtaining high-purity oligonucleotides containing this compound. The hydrophobicity of the Boc group provides excellent separation of the full-length product from failure sequences during reversed-phase HPLC. The subsequent orthogonal deprotection with TFA is a clean and efficient reaction that yields the desired amino-modified oligonucleotide ready for downstream applications. The protocols provided herein offer a robust and reproducible workflow for researchers in the fields of therapeutic and diagnostic oligonucleotide development.
Troubleshooting & Optimization
troubleshooting Boc deprotection side reactions in 5-n-Boc-aminomethyluridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the Boc deprotection of 5-n-Boc-aminomethyluridine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism is a simple carbamate hydrolysis that occurs under acidic conditions.[1] The acid protonates the carbamate, leading to the cleavage of the C-O bond and the formation of a stable t-butyl cation and carbamic acid. The carbamic acid subsequently decomposes into the free amine and carbon dioxide, while the t-butyl cation can either be trapped by a scavenger or eliminate a proton to form isobutylene.[][3][4]
Q2: What are the standard reaction conditions for this deprotection?
A2: Standard conditions typically involve treating the this compound substrate with a strong acid in an organic solvent. The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM), often in a 1:1 or 1:4 ratio, with reaction times ranging from 30 minutes to a few hours at room temperature.[5][6] Another frequently used method is a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane.[5][7]
Q3: What are the most common side reactions during the Boc deprotection of this compound?
A3: The primary side reactions of concern are:
-
Incomplete Deprotection: A significant portion of the starting material remains unreacted, which can complicate purification.[7][8][9]
-
t-Butylation: The electrophilic t-butyl cation generated during the reaction can alkylate nucleophilic sites, particularly the electron-rich uracil ring, leading to a byproduct with a mass increase of 56 Da.[3]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group, another common byproduct.[]
-
Degradation: The harsh acidic conditions can potentially lead to the degradation of the acid-sensitive glycosidic bond or other modifications to the uridine structure.
Q4: Why is the use of "scavengers" recommended?
A4: Scavengers are added to the reaction mixture to "trap" the highly reactive t-butyl cation intermediate.[3] This prevents the cation from reacting with nucleophilic sites on the starting material or product, thereby minimizing the formation of t-butylated byproducts.[3] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[]
Q5: Are there milder, alternative methods for Boc deprotection if my compound is acid-sensitive?
A5: Yes, several alternative methods can be employed for substrates that are sensitive to strong acids like TFA. These include:
-
4M HCl in Dioxane: Often considered slightly milder than TFA and can provide cleaner reactions.[7]
-
Trimethylsilyl Iodide (TMSI): Can be used under neutral conditions to cleave Boc groups.[1][10]
-
Zinc Bromide (ZnBr2) in DCM: This Lewis acid can selectively remove Boc groups, sometimes in the presence of other acid-labile groups.[1][]
-
Thermal Deprotection: In some cases, heating the compound in a high-boiling point solvent like dioxane or toluene can effect deprotection without acid.[10]
Boc Deprotection Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound.
Problem 1: Incomplete reaction with significant starting material remaining.
This is one of the most common issues, often detected by TLC or LC-MS analysis showing a persistent spot/peak for the starting material.
.dot
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Coupling Efficiency of 5-n-Boc-aminomethyluridine Phosphoramidite
Welcome to the technical support center for the utilization of 5-n-Boc-aminomethyluridine phosphoramidite in oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the coupling efficiency of this modified phosphoramidite.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low coupling efficiency with this compound phosphoramidite. What are the most likely causes?
A1: Low coupling efficiency with this modified phosphoramidite is often attributed to two primary factors: steric hindrance from the bulky tert-butyloxycarbonyl (Boc) protecting group and the presence of moisture in the reagents or on the synthesizer. The Boc group can physically obstruct the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain. Any moisture present will react with the activated phosphoramidite, leading to its inactivation.
Q2: How can I mitigate the effects of steric hindrance from the Boc group?
A2: To overcome the steric hindrance, you can employ a combination of strategies:
-
Use a stronger activator: Activators with lower pKa values, such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), are more effective at protonating the diisopropylamino group of the phosphoramidite, leading to a more reactive intermediate.[1][2] 4,5-Dicyanoimidazole (DCI) is another excellent option as it is a highly effective nucleophilic activator.[3][4]
-
Extend the coupling time: A longer coupling time allows more opportunities for the sterically hindered phosphoramidite to react with the 5'-hydroxyl group. For standard phosphoramidites, a 30-second coupling time is often sufficient, but for bulky amidites, this may need to be extended to 5-15 minutes.
-
Increase phosphoramidite concentration: Using a higher concentration of the this compound phosphoramidite can help drive the reaction forward.
Q3: What are the best practices for ensuring anhydrous conditions during synthesis?
A3: Maintaining a strictly anhydrous environment is critical for successful phosphoramidite chemistry. Here are key steps to minimize moisture:
-
Use anhydrous acetonitrile (ACN): Ensure that the ACN used for dissolving the phosphoramidite and as a wash solvent is of the highest quality, with a water content below 30 ppm, and preferably below 10 ppm.
-
Dry solvents and reagents: Use fresh, anhydrous grade solvents. Consider drying dissolved phosphoramidites with molecular sieves (3 Å) just before use.
-
Maintain a dry synthesizer: Regularly check and maintain the synthesizer's drying systems. If the synthesizer has been idle, it may require some time to become fully anhydrous. The initial syntheses after a period of inactivity may show lower coupling efficiencies.
Q4: I'm seeing a significant amount of n-1 shortmers in my final product. What could be the cause?
A4: The presence of n-1 shortmers is a direct consequence of incomplete coupling at one or more steps in the synthesis. With a sterically hindered phosphoramidite like this compound, this is a common issue. If the coupling efficiency is not near-quantitative, the unreacted 5'-hydroxyl groups will be capped in the subsequent step, leading to the accumulation of truncated sequences. To address this, refer to the strategies for mitigating steric hindrance mentioned in Q2.
Q5: Are there any specific considerations for the deprotection of the Boc group?
A5: Yes, the Boc group is typically removed under acidic conditions, which are not compatible with the standard ammonia-based cleavage and deprotection of the oligonucleotide from the solid support and removal of other protecting groups.[5] The Boc group is generally stable to the conditions of oligonucleotide synthesis and is removed after the synthesis is complete. A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).[5] It is crucial to perform the Boc deprotection as a separate step before the final cleavage and deprotection of the oligonucleotide.
Frequently Asked Questions (FAQs)
Q: What is the recommended activator for this compound phosphoramidite?
A: Due to the steric bulk of the Boc group, a more reactive activator than the standard 1H-Tetrazole is recommended. 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are all suitable choices.[1][2][4] The optimal choice may depend on your specific synthesizer and other reaction conditions.
Q: What is a typical coupling time for this modified phosphoramidite?
A: A standard 30-second coupling time is often insufficient. It is recommended to extend the coupling time to a range of 5 to 15 minutes. Empirical optimization may be necessary to determine the ideal coupling time for your specific setup to achieve >98% coupling efficiency.
Q: Can I use a universal solid support with this compound phosphoramidite?
A: Yes, universal solid supports are compatible with the synthesis of oligonucleotides containing this compound. The cleavage from the universal support is typically performed under the same conditions as for standard oligonucleotides.
Q: How does the purity of the this compound phosphoramidite affect coupling efficiency?
A: The purity of the phosphoramidite is paramount. Impurities, especially water and any hydrolyzed phosphoramidite, will significantly decrease coupling efficiency. Always use high-purity phosphoramidite from a reputable supplier and handle it under strictly anhydrous conditions.
Data Presentation
Table 1: Comparison of Activators for Sterically Hindered Phosphoramidites
| Activator | pKa | Typical Concentration | Recommended for Sterically Hindered Amidites? | Key Advantages |
| 1H-Tetrazole | 4.8 | 0.45 M | Not ideal | Standard, cost-effective |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.5 M | Yes | More acidic, faster activation[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M | Yes | Even more acidic, very effective for RNA synthesis[1] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.0 M | Yes | Highly nucleophilic, doubles coupling rate compared to tetrazole[4] |
Table 2: Illustrative Impact of Coupling Time on Efficiency for this compound Phosphoramidite *
| Coupling Time (minutes) | Activator | Expected Coupling Efficiency (%) |
| 2 | ETT | 90-95 |
| 5 | ETT | >98 |
| 10 | ETT | >99 |
| 2 | DCI | 95-97 |
| 5 | DCI | >99 |
*These are representative values based on general principles for sterically hindered phosphoramidites. Actual efficiencies may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound Phosphoramidite
This protocol is designed for an automated DNA/RNA synthesizer and assumes the use of standard phosphoramidite chemistry cycles.
Materials:
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M ETT or 0.25 M DCI in anhydrous acetonitrile)
-
Standard capping, oxidation, and detritylation reagents for oligonucleotide synthesis
-
Anhydrous acetonitrile (ACN) for washing
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere (e.g., argon).
-
Synthesizer Setup: Install the phosphoramidite and activator solutions on the synthesizer. Ensure all other reagents are fresh and properly installed.
-
Synthesis Cycle Modification: Modify the standard synthesis cycle for the incorporation of the this compound phosphoramidite as follows:
-
Deblocking (Detritylation): Standard protocol (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling:
-
Deliver the activator solution (e.g., 0.25 M ETT or DCI) and the this compound phosphoramidite solution to the synthesis column.
-
Extend the coupling time to 5-10 minutes.
-
-
Capping: Standard protocol (e.g., acetic anhydride and N-methylimidazole).
-
Oxidation: Standard protocol (e.g., iodine solution).
-
Washing: Perform thorough washing steps with anhydrous acetonitrile between each chemical step.
-
-
Post-Synthesis Processing:
-
After the synthesis is complete, proceed with the standard cleavage and deprotection of the oligonucleotide, keeping in mind the separate deprotection step required for the Boc group (see Protocol 2).
-
Protocol 2: Boc Group Deprotection
Materials:
-
Oligonucleotide still attached to the solid support after synthesis
-
Trifluoroacetic acid (TFA) solution (e.g., 50% TFA in dichloromethane, DCM)
-
Dichloromethane (DCM) for washing
-
Standard cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Pre-Cleavage Boc Deprotection:
-
After the final synthesis cycle, wash the solid support thoroughly with DCM.
-
Treat the solid support with the TFA solution for 30-60 minutes at room temperature.
-
Wash the solid support extensively with DCM to remove the TFA and the cleaved Boc groups.
-
Dry the solid support under a stream of argon or nitrogen.
-
-
Standard Cleavage and Deprotection:
-
Proceed with the standard protocol for cleaving the oligonucleotide from the solid support and removing the remaining protecting groups (e.g., treatment with concentrated ammonium hydroxide at 55°C).
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
challenges with 5-n-Boc-aminomethyluridine solubility in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 5-n-Boc-aminomethyluridine in aqueous buffers for research and development applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl)?
A1: The this compound molecule contains a tert-butyloxycarbonyl (Boc) protecting group. This Boc group is hydrophobic (water-fearing), which significantly reduces the molecule's solubility in aqueous solutions. Compounds with Boc groups are generally insoluble or poorly soluble in water.[1] The uridine part of the molecule is hydrophilic, but the presence of the bulky, nonpolar Boc group dominates its physical properties, leading to poor dissolution in polar solvents like water-based buffers.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is highly recommended as it is a powerful solvent for a wide array of organic compounds and is fully miscible with water.[2] Other suitable organic solvents include ethanol, methanol, or dioxane.[1][3]
Q3: How can I prepare a working solution of this compound in my aqueous experimental buffer?
A3: The standard method is a two-step process involving a co-solvent. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low (typically ≤1%) to avoid impacting your biological experiment. See the detailed protocol below.
Q4: Is there a maximum aqueous concentration I can achieve?
A4: The maximum achievable concentration in an aqueous buffer will depend on the final percentage of the organic co-solvent you can tolerate in your experiment. Even with a co-solvent, the compound may precipitate at higher concentrations when diluted into the aqueous buffer. It is recommended to perform a small-scale solubility test to determine the upper limit for your specific buffer and co-solvent percentage.
Q5: Will heating or changing the pH of my buffer improve solubility?
A5: Gentle heating can sometimes increase the rate of dissolution, but it may not significantly increase the overall solubility and could risk degrading the compound. Adjusting the pH is unlikely to have a major effect on the solubility of the Boc-protected compound itself, as the Boc group is non-ionizable. However, extreme pH, particularly acidic conditions (e.g., using trifluoroacetic acid or HCl), will cleave the Boc group, fundamentally changing the molecule into its unprotected, more hydrophilic form.[3] This deprotection is usually undesirable unless it is an intentional step in your experimental design.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting the DMSO stock solution into my aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | The compound has exceeded its solubility limit in the final buffer composition. Try preparing a more dilute working solution. Perform a serial dilution to find the maximum soluble concentration. |
| Insufficient mixing. | The localized concentration where the DMSO stock is added is too high, causing rapid precipitation. Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| Buffer composition. | High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules (salting out). If your protocol allows, try reducing the salt concentration of the buffer. |
| Low Temperature. | Solubility of many compounds decreases at lower temperatures. If your experiment can tolerate it, prepare the solution at room temperature before cooling it down, if necessary. |
Solubility Data Summary
| Solvent | Solubility Class | Comments |
| Aqueous Buffers (PBS, Tris, etc.) | Insoluble / Poorly Soluble | The hydrophobic Boc group prevents dissolution in water-based media.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Very Soluble | Recommended primary solvent for creating concentrated stock solutions.[2] |
| Ethanol / Methanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Dioxane, Acetone, Ethyl Acetate | Soluble / Very Soluble | Common organic solvents suitable for dissolving Boc-protected compounds, though less common for biological applications.[1] |
Experimental Protocols
Protocol for Preparing a Working Solution using a DMSO Co-Solvent
This protocol describes the standard method for solubilizing this compound for use in biological assays.
Materials:
-
This compound solid powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous experimental buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear. This is your master stock solution.
-
Note: Store this stock solution at -20°C or -80°C for long-term stability.
-
-
Prepare the Final Working Solution:
-
Warm the required volume of your aqueous experimental buffer to room temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration remains non-toxic to your experimental system (typically <0.5-1.0%).
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This rapid mixing is essential to prevent the compound from precipitating.
-
Once the stock solution is added, continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be oversaturated.
-
Example Calculation:
-
Goal: Prepare 1 mL of a 100 µM working solution in PBS.
-
Stock Solution: 10 mM in 100% DMSO.
-
Dilution Factor: 10,000 µM / 100 µM = 100.
-
Volume of Stock: 1000 µL / 100 = 10 µL.
-
Procedure: Add 10 µL of the 10 mM DMSO stock to 990 µL of PBS.
-
Final DMSO Concentration: 10 µL / 1000 µL = 1%.
Diagrams
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for dissolving this compound.
References
minimizing side products in 5-n-Boc-aminomethyluridine chemical reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 5-n-Boc-aminomethyluridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-Boc protection of 5-aminomethyluridine?
A1: The most common side products are the di-Boc protected amine (N,N-bis(tert-butoxycarbonyl)aminomethyluridine), and to a lesser extent, urea derivatives formed from the reaction of the amine with any isocyanate impurities present in the Boc-anhydride reagent. Over-alkylation of the uridine ring is a potential but less commonly reported side reaction under standard Boc protection conditions.
Q2: How can I avoid the formation of the di-Boc side product?
A2: Formation of the di-Boc side product can be minimized by carefully controlling the stoichiometry of the reagents. Using a modest excess of di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 to 1.5 equivalents) is recommended. Additionally, conducting the reaction in an aqueous or aqueous-organic solvent system can disfavor the formation of the di-Boc adduct.[1]
Q3: Is there a risk of protecting the hydroxyl groups on the ribose sugar of uridine during the Boc protection of the aminomethyl group?
A3: Under standard conditions for N-Boc protection using (Boc)₂O and a mild base, the hydroxyl groups of the ribose moiety are significantly less nucleophilic than the primary amine of the aminomethyl group. Therefore, O-Boc protection of the ribose hydroxyls is generally not observed. Chemoselective N-protection is a hallmark of this reaction.[1]
Q4: What is the role of a base in the reaction, and which one should I choose?
A4: A base is used to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction, driving the reaction to completion. Common bases include sodium bicarbonate, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). For reactions in aqueous media, sodium bicarbonate is a good choice as it is mild and easily removed during workup. In anhydrous conditions, TEA or DIPEA are commonly used.
Q5: How can I monitor the progress of the reaction to avoid over-reaction and side product formation?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting material (5-aminomethyluridine) and the formation of the desired product (this compound) and any side products.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and continue monitoring by TLC or HPLC. - Increase the reaction temperature moderately (e.g., to 40°C). - Ensure stoichiometric amounts or a slight excess of (Boc)₂O are used. |
| Poor Solubility of Starting Material | - Use a co-solvent system such as dioxane/water or THF/water to improve solubility. |
| Degradation of Reagents | - Use fresh, high-quality di-tert-butyl dicarbonate. Older reagents may contain impurities. |
| Suboptimal pH | - For aqueous reactions, maintain a mildly basic pH (around 8-9) using a suitable buffer or base. |
Problem 2: Formation of Significant Amounts of Di-Boc Side Product
| Possible Cause | Suggested Solution |
| Excess (Boc)₂O | - Reduce the equivalents of (Boc)₂O to 1.1-1.2 equivalents relative to the 5-aminomethyluridine. |
| Anhydrous Reaction Conditions | - Switch to a solvent system containing water, such as a 1:1 mixture of dioxane and water or THF and water. This often suppresses over-protection.[1] |
| Prolonged Reaction Time at Elevated Temperature | - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-Boc product. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Product and Side Products | - Optimize the HPLC gradient. A shallower gradient of the organic mobile phase can improve the resolution between the mono- and di-Boc species. - Consider using a different stationary phase for chromatography (e.g., a polar-embedded phase). |
| Presence of Unreacted (Boc)₂O | - Quench the reaction with a primary or secondary amine (e.g., a small amount of glycine or tris(hydroxymethyl)aminomethane) to consume excess (Boc)₂O before workup. |
| Product Instability on Silica Gel | - If using silica gel chromatography, consider neutralizing the silica with a small amount of triethylamine in the eluent to prevent degradation of the acid-labile Boc group. |
Experimental Protocols
Protocol 1: Boc Protection of 5-aminomethyluridine in an Aqueous System
-
Dissolve 5-aminomethyluridine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Boc Protection of 5-aminomethyluridine in an Anhydrous System
-
Suspend 5-aminomethyluridine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add triethylamine (2.5 eq) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction at room temperature for 12-16 hours, monitoring by TLC or HPLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Primary Amines
| Solvent System | Base | Typical Yield of Mono-Boc Product | Key Advantages |
| Dioxane/Water | NaHCO₃ | High | Minimizes di-Boc formation, easy workup. |
| THF/Water | NaHCO₃ | High | Good for substrates with moderate polarity. |
| DCM (anhydrous) | Triethylamine | Variable | Can be slower, may lead to more di-Boc product if not carefully controlled. |
| DMF (anhydrous) | DIPEA | High | Good for poorly soluble starting materials. |
Note: Yields are generalized from literature on primary amine protection and may vary for 5-aminomethyluridine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for minimizing side products.
References
analytical methods for assessing purity of 5-n-Boc-aminomethyluridine products
Technical Support Center: 5-n-Boc-aminomethyluridine Purity Assessment
Welcome to the technical support center for the analytical assessment of this compound. This guide provides detailed answers, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][] HPLC/UHPLC is used for quantitative purity assessment by separating the main compound from impurities.[1][4] LC-MS confirms the identity of the main peak by its mass-to-charge ratio (m/z) and helps in identifying impurities.[2][] NMR spectroscopy provides detailed structural information, confirming the compound's identity and detecting structural isomers or process-related impurities.[]
Q2: How do I choose the right HPLC/UHPLC column for my analysis?
For modified nucleosides like this compound, reversed-phase columns such as C18 or C8 are standard choices.[1][4] C18 columns offer a highly hydrophobic separation phase, which is generally effective.[1] However, some studies show that for certain nucleoside mixtures, a C8 column might provide better resolution.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[6] The choice depends on the specific impurities you need to resolve.
Q3: What are the expected molecular ions for this compound in LC-MS?
Using a positive electrospray ionization (ESI+) mode in LC-MS, you can expect to see several adducts of the parent molecule. The key is to identify the protonated molecule [M+H]⁺. Other common adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. A characteristic fragment ion corresponding to the loss of the Boc group ([M-Boc+H]⁺) may also be observed, which can help confirm the identity of the compound.
Q4: What are the characteristic NMR signals for the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group has a very distinct signal in ¹H NMR spectroscopy. You should observe a sharp, strong singlet at approximately 1.5 ppm, which integrates to 9 protons.[7] In ¹³C NMR, the methyl groups of the t-butyl residue appear around 28.5 ppm, with the quaternary carbon at about 80.4 ppm.[7] The disappearance or reduction in the intensity of these signals can indicate degradation or premature deprotection of the compound.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
HPLC/UHPLC Troubleshooting
Problem: My chromatogram shows unexpected peaks or poor peak shape (tailing, fronting, or broad peaks).
-
Possible Cause 1: Sample Degradation. The Boc group is acid-labile and can be cleaved under acidic mobile phase conditions, leading to a new peak corresponding to the deprotected aminomethyluridine.[8]
-
Solution: Ensure the mobile phase pH is controlled and not overly acidic. If using an acidic additive like formic acid or TFA, use the lowest effective concentration. Prepare samples fresh and avoid prolonged storage in acidic solutions.
-
-
Possible Cause 2: Improper Mobile Phase or Gradient. The mobile phase composition is critical for good separation of nucleosides and their impurities.[9]
-
Possible Cause 3: Column Overload or Contamination. Injecting too much sample can lead to peak fronting or broadening.[9] Column contamination can cause peak tailing and ghost peaks.
-
Possible Cause 4: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[12]
-
LC-MS Troubleshooting
Problem: I am not seeing the expected molecular ion, or the signal is very weak.
-
Possible Cause 1: In-source Fragmentation. The compound may be fragmenting in the ion source before detection. This is common for molecules with labile protecting groups.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve softer ionization. You may also observe the fragment corresponding to the loss of the Boc group as a primary ion.
-
-
Possible Cause 2: Ion Suppression. Components from the sample matrix or mobile phase (e.g., TFA) can suppress the ionization of the target analyte.
-
Solution: Use MS-compatible mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers or ion-pairing reagents that can interfere with MS detection.[13] Ensure proper sample clean-up to remove interfering matrix components.
-
Logical Troubleshooting Workflow
A systematic approach is key to resolving analytical issues. The following diagram outlines a troubleshooting workflow for unexpected HPLC results.
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols & Data
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This protocol provides a general method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter all solvents through a 0.22 µm filter before use.[11]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (for the uridine chromophore).[11]
-
Column Temperature: 30 °C.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound product in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[11]
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Typical HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 2: LC-MS for Identity Confirmation
This protocol is for confirming the molecular weight of the target compound.
1. Instrumentation:
-
LC-MS system with an ESI source.
2. LC Conditions:
-
Use the same column and mobile phase conditions as described in the HPLC protocol. MS-compatible additives like formic acid are crucial.[13]
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Note: These are starting parameters and should be optimized for your specific instrument.
Expected Mass Spectrometry Data
| Species | Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₂₄N₃O₈⁺ | 374.15 |
| [M+Na]⁺ | C₁₅H₂₃N₃O₈Na⁺ | 396.13 |
| [M-Boc+H]⁺ | C₁₀H₁₆N₃O₆⁺ | 274.10 |
Workflow for Purity and Identity Analysis
The following diagram illustrates the integrated workflow for analyzing a new batch of this compound.
Caption: Integrated workflow for purity and identity analysis.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortis-technologies.com [fortis-technologies.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound [smolecule.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. protocols.io [protocols.io]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Comparative Guide to 5-n-Boc-aminomethyluridine and Other Amine-Modified Nucleosides for Bioconjugation and Therapeutic Development
For researchers, scientists, and professionals in drug development, the strategic selection of modified nucleosides is paramount for the successful synthesis of effective oligonucleotide-based therapeutics and diagnostics. Among the various modifications, the introduction of a primary amine group opens up a versatile toolkit for post-synthetic modifications, including the attachment of fluorophores, affinity tags, and drug molecules. This guide provides a detailed comparison of 5-n-Boc-aminomethyluridine with other commonly used amine-modified nucleosides, focusing on their performance in oligonucleotide synthesis and subsequent bioconjugation applications. The information presented herein is supported by a compilation of experimental protocols and data to aid in the selection of the most suitable building block for your research needs.
Introduction to Amine-Modified Nucleosides
Amine-modified nucleosides are essential tools in modern molecular biology and drug development. The primary amine group serves as a reactive handle for the covalent attachment of a wide array of functional molecules. These modifications can be introduced at various positions on the nucleoside, most commonly at the 5' or 3' terminus of an oligonucleotide, or internally via a modified base. The choice of the amine-modifier can significantly impact the efficiency of oligonucleotide synthesis, the yield of subsequent conjugation reactions, and the biophysical properties of the final product.
This guide focuses on the comparison of two main classes of amine modifiers:
-
This compound: A uridine analog with a Boc-protected aminomethyl group at the C5 position of the uracil base.
-
Aliphatic Chain Amino-Modifiers (e.g., C6-amino-linker): These modifiers introduce a primary amine at the end of a flexible carbon chain, which can be attached to the 5' or 3' terminus or an internal position of the oligonucleotide.
Performance Comparison: this compound vs. Aliphatic Amino-Linkers
The selection of an appropriate amine-modified nucleoside is a critical decision in the design of modified oligonucleotides. Key performance indicators include the efficiency of incorporation into the growing oligonucleotide chain during solid-phase synthesis, the stability of the protecting groups, the ease of deprotection, and the efficiency of the final bioconjugation reaction.
While direct head-to-head comparative studies providing quantitative data for all these parameters are not extensively available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be made based on the known chemistry of these molecules and data from various sources.
| Feature | This compound | Aliphatic Amino-Linkers (e.g., C6-amino-linker) |
| Point of Attachment | Internal (C5 of uridine) | 5'-terminus, 3'-terminus, or internal (via modified base) |
| Protection Strategy | tert-Butoxycarbonyl (Boc) | Trifluoroacetyl (TFA) or Monomethoxytrityl (MMT) |
| Coupling Efficiency | Generally high, comparable to standard phosphoramidites. | Generally high, with coupling efficiencies often reported to be >95%.[1] |
| Deprotection Conditions | Requires acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group. This step is orthogonal to the standard basic deprotection of oligonucleotides. | TFA group is removed under standard basic deprotection conditions (e.g., aqueous ammonia). MMT group is acid-labile and is typically removed post-synthesis. |
| Post-Synthesis Handling | Requires a separate acid deprotection step for the Boc group, which can be performed on the solid support. | TFA-protected linkers are deprotected during the standard cleavage and deprotection. MMT-protected linkers allow for "trityl-on" purification. |
| Bioconjugation Efficiency | The primary amine is directly attached to the nucleobase via a short methyl linker, which may have steric implications for bulky labels. | The amine is at the end of a flexible carbon spacer (e.g., 6-carbon chain), which can reduce steric hindrance and improve accessibility for conjugation.[2] |
| Impact on Duplex Stability | Modification at the C5 position of pyrimidines generally has a minimal impact on the stability of the DNA or RNA duplex. | Terminal modifications have a negligible effect on duplex stability. Internal modifications can be more disruptive depending on the linker and its conformation. |
Experimental Protocols
I. Solid-Phase Synthesis of Oligonucleotides with Amine-Modifiers
The incorporation of both this compound and aliphatic amino-linker phosphoramidites into oligonucleotides is achieved through standard automated solid-phase synthesis protocols. The synthesis cycle is a well-established four-step process.
Diagram of the Oligonucleotide Synthesis Cycle:
References
A Comparative Guide: 5-n-Boc-aminomethyluridine versus 5-aminouridine in Oligonucleotide Synthesis and Modification
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of reagents is critical to achieving high-yield, high-purity products. This guide provides a detailed comparison of two key uridine analogs, 5-n-Boc-aminomethyluridine and 5-aminouridine, focusing on their applications, advantages, and the experimental data supporting their use.
The primary advantage of this compound lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the aminomethyl functionality. This protection is essential for the direct incorporation of the modified nucleoside during standard phosphoramidite-based solid-phase oligonucleotide synthesis. In contrast, the unprotected primary amine of 5-aminouridine is incompatible with the chemistry of oligonucleotide synthesis, necessitating a post-synthetic modification approach.
Chemical Properties and Synthesis Compatibility
The fundamental difference between the two compounds is the reactivity of the amino group. The free primary amine in 5-aminouridine is nucleophilic and would lead to undesirable side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis. The Boc group in this compound masks this reactivity, allowing for its seamless integration into the automated synthesis cycle.
| Feature | This compound | 5-aminouridine |
| Amino Group Reactivity | Protected (non-nucleophilic) | Unprotected (nucleophilic) |
| Compatibility with Phosphoramidite Chemistry | High | Low (incompatible) |
| Method of Incorporation | Direct incorporation during synthesis | Requires post-synthetic modification |
| Synthesis Strategy | Pre-synthetic modification | Post-synthetic modification |
| Yield and Purity | Generally higher due to controlled synthesis | Can be lower due to multiple post-synthesis steps |
Performance in Oligonucleotide Synthesis
The use of a Boc-protected phosphoramidite derivative of 5-aminomethyluridine is standard practice for introducing an amino-functionalized linker at a specific position within an oligonucleotide sequence.[1][2] This approach offers superior control and efficiency compared to post-synthetic modification strategies.
| Parameter | This compound Phosphoramidite | Unprotected 5-aminouridine |
| Coupling Efficiency | High (>98%, similar to standard phosphoramidites) | Not applicable for direct synthesis |
| Side Reactions | Minimal | High potential for branching and side reactions |
| Control of Modification Site | Precise, single-site incorporation | Dependent on the specificity of the post-synthetic reaction |
| Overall Synthesis Time | Shorter, integrated into automated synthesis | Longer, requires additional post-synthesis reaction and purification steps |
| Purification of Final Product | More straightforward | Can be more complex due to potential side products |
Experimental Protocols
Protocol 1: Incorporation of this compound Phosphoramidite into Oligonucleotides
This protocol outlines the standard cycle for incorporating a modified phosphoramidite, such as this compound phosphoramidite, into a growing oligonucleotide chain on a solid support using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
Procedure: The synthesis is performed in a cyclical manner, with each cycle adding one nucleoside to the growing chain. The cycle for incorporating the this compound phosphoramidite is as follows:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.[2][3]
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.[2]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Cycle Repetition: The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is synthesized.
Protocol 2: Deprotection and Cleavage
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the Boc group, are removed.
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine
-
Trifluoroacetic acid (TFA) solution (for Boc removal if not cleaved by the base)
Procedure:
-
Base Deprotection and Cleavage: The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at an elevated temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Boc Group Removal: The Boc group is labile to acid and is typically removed during the final work-up.[4][5] If the standard basic deprotection does not fully remove the Boc group, a subsequent treatment with an acidic solution like trifluoroacetic acid (TFA) can be performed.[6] However, for many applications, the conditions of the standard cleavage and deprotection are sufficient.
-
Purification: The final deprotected oligonucleotide is purified using methods such as HPLC or polyacrylamide gel electrophoresis.
Visualizing the Workflow
The following diagrams illustrate the chemical logic behind the use of this compound and the overall workflow of modified oligonucleotide synthesis.
Caption: Comparison of reactivity in phosphoramidite coupling.
References
- 1. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Oligonucleotides with 5-n-Boc-aminomethyluridine
For researchers, scientists, and drug development professionals working with modified oligonucleotides, accurate and robust analytical methods are paramount. The incorporation of modifications such as 5-n-Boc-aminomethyluridine, a uridine analog with a tert-butyloxycarbonyl (Boc) protected aminomethyl group, necessitates tailored mass spectrometry (MS) approaches for successful characterization. This guide provides a comparative overview of the analysis of oligonucleotides containing this modification versus their unmodified counterparts, supported by established experimental protocols and data interpretation.
The this compound modification introduces a significant mass change and potential alterations in chromatographic behavior and fragmentation patterns. Understanding these differences is crucial for accurate data analysis.
Performance Comparison: Unmodified vs. Modified Oligonucleotides
The primary analytical technique for oligonucleotides is liquid chromatography coupled with mass spectrometry (LC-MS), most commonly employing ion-pairing reversed-phase (IP-RP) chromatography with electrospray ionization (ESI).[1][2]
Table 1: Expected Performance Characteristics in LC-MS Analysis
| Parameter | Unmodified Oligonucleotide | Oligonucleotide with this compound | Rationale for Difference |
| Molecular Weight | Dependent on sequence | Increased by 373.36 Da per modification | The addition of the C15H23N3O8 moiety.[3] |
| Expected m/z | Calculated based on sequence | Increased due to higher mass | The mass-to-charge ratio will reflect the added mass of the modification. |
| Chromatographic Retention (IP-RP) | Standard retention based on length and sequence | Potentially earlier elution | The bulky, relatively hydrophobic Boc group may alter interaction with the stationary phase. |
| Ionization Efficiency (ESI) | Typically high in negative ion mode | Potentially affected by the modification | The presence of the Boc group could influence charge distribution and desolvation. |
| Fragmentation (CID) | Predictable backbone cleavage (a, w, c, y ions)[4] | Potential for neutral loss of the Boc group (100 Da) or the entire modification. Backbone fragmentation is still expected. | Bulky protecting groups can be labile under collision-induced dissociation (CID) conditions. |
Experimental Protocols
A robust LC-MS method is essential for the analysis of modified oligonucleotides. The following is a detailed protocol based on common practices for oligonucleotide analysis.[1][2]
Sample Preparation: Desalting
Due to their polyanionic nature, oligonucleotides readily form adducts with cations (e.g., Na+, K+), which can complicate mass spectra. Desalting is a critical step.
-
Ethanol Precipitation:
-
To your oligonucleotide sample, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol and mix thoroughly.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air dry the pellet and resuspend in an appropriate volume of RNase-free water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Ion-pairing reversed-phase chromatography is a widely used and effective method for separating oligonucleotides.[1]
Table 2: LC-MS Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase column suitable for oligonucleotides (e.g., C18, C8) |
| Mobile Phase A | 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 5 mM Triethylamine (TEA) in water |
| Mobile Phase B | 100 mM HFIP, 5 mM TEA in methanol |
| Gradient | 10-50% B over 20 minutes (example, optimization may be required) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 50 - 60°C |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Range (m/z) | 500 - 2500 |
| Capillary Voltage | 3 - 4 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
Data Analysis and Interpretation
For an oligonucleotide containing this compound, the initial step in data analysis is to confirm the presence of the modification by observing the expected mass shift in the deconvoluted mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation:
To confirm the location of the modification, tandem MS (MS/MS) is employed. The precursor ion corresponding to the modified oligonucleotide is isolated and fragmented. The resulting product ions are analyzed to map the sequence.
-
Expected Fragmentation: In addition to the standard backbone fragments (a- and w-ions being common for DNA), look for a characteristic neutral loss of 100 Da, corresponding to the loss of the Boc protecting group (C5H8O2). This can be a useful diagnostic marker for the presence and location of the modification. The remaining aminomethyluridine moiety will still be attached to the backbone.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for LC-MS analysis of modified oligonucleotides.
Alternative Analytical Approaches
While IP-RP LC-MS is the gold standard, other techniques can provide complementary information.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative separation method, particularly for highly polar oligonucleotides. It often uses MS-compatible mobile phases without the need for ion-pairing reagents, which can simplify the system and reduce ion suppression.[5]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is useful for analyzing the aggregation state of oligonucleotides but provides limited resolution for sequence variants.
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation based on size and charge but is not as readily coupled to mass spectrometry as LC.
References
- 1. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Buy this compound [smolecule.com]
- 4. enovatia.com [enovatia.com]
- 5. Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-n-Boc-aminomethyluridine Incorporation: A Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals working with modified oligonucleotides, rigorous validation of their incorporation is paramount. This guide provides a comparative overview of enzymatic digestion coupled with mass spectrometry for the confirmation of 5-n-Boc-aminomethyluridine in RNA sequences. Furthermore, it explores alternative validation techniques, offering a comprehensive look at the available methodologies.
Comparative Analysis of Validation Methods
The successful incorporation of modified nucleotides like this compound requires robust analytical techniques for confirmation. Enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) is a gold-standard approach, offering high sensitivity and specificity.[1][] However, alternative methods provide complementary information and can be advantageous in specific experimental contexts.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Throughput | Relative Cost |
| Enzymatic Digestion with LC-MS/MS | Complete or partial hydrolysis of the RNA to nucleosides or small oligonucleotides, followed by separation and mass analysis. | Quantitative incorporation levels, precise mass confirmation of the modified nucleoside.[1][3] | High sensitivity and specificity, provides quantitative data.[1][3] | Destructive to the full-length oligonucleotide, can be complex to set up and run. | Low to Medium | High |
| Intact Mass Analysis (LC-MS) | High-resolution mass spectrometry of the full-length oligonucleotide. | Confirmation of the overall mass of the modified RNA, indicating the number of incorporated modified nucleotides. | Non-destructive, provides information on the entire molecule. | Does not provide sequence-specific information, lower sensitivity for large oligonucleotides. | Medium | High |
| Tandem Mass Spectrometry (MS/MS) of Intact Oligonucleotide | Fragmentation of the full-length modified RNA to generate sequence-specific ions. | Localization of the modified nucleotide within the sequence. | Provides sequence context of the modification. | Can be challenging for longer RNA sequences, data analysis can be complex. | Low | High |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation of oligonucleotides based on size and charge. | A shift in migration pattern can indicate the presence of a bulky modification. | Simple, widely available, and relatively inexpensive. | Indirect evidence of incorporation, low resolution for subtle mass changes. | High | Low |
| Reverse Transcription (RT)-based Methods | A bulky modification can cause a pause or stop in reverse transcription. | Indirect evidence of incorporation at a specific site. | Can provide positional information. | Not all modifications will cause a stall, can be sequence-dependent. | High | Medium |
Experimental Protocols
Protocol 1: Enzymatic Digestion of RNA for LC-MS/MS Analysis
This protocol outlines the complete digestion of an RNA oligonucleotide containing this compound to its constituent nucleosides for subsequent analysis by LC-MS/MS.
Materials:
-
RNA sample containing this compound
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (50 mM, pH 5.3)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a microcentrifuge tube, dissolve 1-5 µg of the purified RNA oligonucleotide in 20 µL of ultrapure water.
-
Denaturation: Heat the sample at 95°C for 3 minutes, then immediately place it on ice for 5 minutes to denature the RNA.
-
Nuclease P1 Digestion: Add 2.5 µL of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3) and 1-2 units of Nuclease P1 to the sample. Incubate at 37°C for 2 hours. This enzyme will digest the RNA into 5'-mononucleotides.
-
Dephosphorylation: Add 2.5 µL of 10X Bacterial Alkaline Phosphatase (BAP) buffer and 1-2 units of BAP to the reaction mixture. Incubate at 37°C for 1 hour. This step removes the 5'-phosphate group to yield nucleosides.
-
Enzyme Inactivation: Stop the reaction by heating the sample at 75°C for 15 minutes.
-
Sample Filtration: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any denatured enzyme. Alternatively, a 10 kDa molecular weight cutoff filter can be used to remove the enzymes.
-
LC-MS/MS Analysis: Transfer the supernatant containing the digested nucleosides to an appropriate vial for LC-MS/MS analysis. The separation is typically performed on a C18 reversed-phase column with a gradient of an ion-pairing agent (e.g., hexafluoroisopropanol, HFIP, and triethylamine, TEA) in methanol or acetonitrile.[4] The mass spectrometer is set to detect the expected mass of the this compound nucleoside and its fragmentation pattern.
Visualizations
Caption: Workflow for the enzymatic digestion of RNA for LC-MS/MS analysis.
Caption: Logical relationships between different validation methods for modified RNA.
References
- 1. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Metabolic Labeling of Nascent RNA with 5-Substituted Uridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic RNA Labeling
Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis, processing, and turnover. It involves the introduction of modified nucleosides into cell culture, which are then incorporated into newly transcribed RNA by the cell's own machinery. These labeled RNAs can then be specifically detected and isolated for downstream analysis, such as next-generation sequencing. The choice of the uridine analog is critical and depends on the specific research question, the experimental system, and the desired downstream application.
Comparative Analysis of Uridine Analogs
Here, we compare the performance of three widely used uridine analogs: 5-ethynyluridine (5-EU), 4-thiouridine (4sU), and 5-bromouridine (BrU).
Data Presentation
Table 1: Comparison of Labeling Efficiency and General Properties
| Feature | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry)[1] | Thiol-specific chemical modification (e.g., alkylation) followed by mutation detection during reverse transcription (T to C conversion)[2][3] | Immunoprecipitation with anti-BrdU/BrU antibodies[4][5][6] |
| Typical Labeling Concentration | 0.1 - 1 mM[7] | 100 - 500 µM[8] | 100 - 200 µM[2][5] |
| Typical Labeling Time | 1 - 24 hours[9] | 15 minutes - 24 hours[8] | 1 - 24 hours[5] |
| Incorporation Rate | Efficiently incorporated into nascent RNA[1] | Efficiently incorporated, with rates of 0.5% to 2.3% reported in mammalian cells[8] | Efficiently incorporated into nascent RNA[4][6] |
| Downstream Applications | Nascent RNA sequencing (e.g., EU-RNA-seq), imaging of newly synthesized RNA[9][10] | SLAM-seq, TimeLapse-seq, PAR-CLIP[2][11] | BRIC-seq for RNA stability analysis[4][5][6] |
Table 2: Comparison of Cytotoxicity and Cellular Perturbation
| Feature | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Reported Cytotoxicity | Can inhibit cell proliferation at higher concentrations and longer incubation times.[7] May induce neurodegeneration in vivo with direct injection.[12] | Can inhibit rRNA synthesis and cause nucleolar stress at high concentrations.[13] Long-term exposure can affect cell viability.[14] | Generally considered to have low toxicity under typical labeling conditions.[14] |
| Cellular Perturbation | May perturb nuclear RNA metabolism and splicing at sufficient doses.[7] | Can interfere with pre-mRNA splicing at high incorporation levels.[7] | Minimal perturbation reported under standard BRIC-seq conditions.[14] |
Experimental Protocols
General Workflow for Metabolic RNA Labeling
The general workflow for metabolic labeling of nascent RNA involves three main steps:
-
Labeling: Incubation of cells with the uridine analog.
-
Isolation: Extraction of total RNA containing the labeled transcripts.
-
Detection/Enrichment: Specific detection or enrichment of the labeled RNA for downstream analysis.
Caption: A generalized workflow for metabolic RNA labeling experiments.
Protocol 1: 5-Ethynyluridine (5-EU) Labeling and Click Chemistry
This protocol is adapted from the Click-iT® Nascent RNA Capture Kit protocol.[9]
Materials:
-
5-Ethynyluridine (5-EU)
-
Cell culture medium
-
Total RNA isolation kit
-
Click-iT® reaction buffer kit (containing copper(II) sulfate, additive, and biotin azide)
-
Streptavidin magnetic beads
Procedure:
-
Labeling:
-
Culture cells to the desired confluency.
-
Add 5-EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a standard protocol.
-
-
Click Reaction (Biotinylation):
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the biotin azide, copper protectant, and reaction buffer additive.
-
Add the reaction cocktail to the isolated RNA and incubate to attach biotin to the EU-labeled RNA.
-
-
Enrichment of Labeled RNA:
-
Use streptavidin magnetic beads to capture the biotinylated RNA.
-
Wash the beads to remove unlabeled RNA.
-
-
Downstream Analysis:
-
Elute the captured RNA from the beads for analysis by RT-qPCR or library preparation for RNA sequencing.
-
Caption: Workflow for 5-EU metabolic labeling and subsequent detection via click chemistry.
Protocol 2: 4-Thiouridine (4sU) Labeling and SLAM-seq
This protocol is a simplified representation of the SLAM-seq workflow.[11][15][16]
Materials:
-
4-Thiouridine (4sU)
-
Cell culture medium
-
Total RNA isolation kit
-
Iodoacetamide (IAA)
-
RNA purification kit
Procedure:
-
Labeling:
-
Culture cells and add 4sU to the medium at a final concentration of 100-500 µM.
-
Incubate for the desired pulse duration.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA.
-
-
Alkylation:
-
Treat the isolated RNA with iodoacetamide (IAA) to alkylate the thiol group on the incorporated 4sU. This modification causes a G to be incorporated opposite the modified 4sU during reverse transcription.[15]
-
-
RNA Purification:
-
Purify the RNA to remove excess IAA.
-
-
Library Preparation and Sequencing:
-
Prepare a standard RNA sequencing library. During reverse transcription, the alkylated 4sU will be read as a cytosine (C) instead of a thymine (T).
-
-
Data Analysis:
-
Analyze the sequencing data to identify T-to-C conversions, which mark the positions of 4sU incorporation in nascent RNA.
-
Caption: Workflow for 4sU metabolic labeling and analysis using SLAM-seq.
Protocol 3: 5-Bromouridine (BrU) Labeling and BRIC-seq
This protocol outlines the key steps of the BRIC-seq method for measuring RNA stability.[4][5][6]
Materials:
-
5-Bromouridine (BrU)
-
Cell culture medium
-
Total RNA isolation kit
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
Procedure:
-
Labeling (Pulse):
-
Incubate cells with BrU (e.g., 150 µM) for a defined period (e.g., 12-24 hours) to label the majority of cellular RNA.[2]
-
-
Chase:
-
Remove the BrU-containing medium and replace it with fresh medium containing a high concentration of unlabeled uridine to "chase" the labeled RNA.
-
Collect cells at different time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
-
RNA Isolation:
-
Isolate total RNA from the cells collected at each time point.
-
-
Immunoprecipitation:
-
Incubate the total RNA with an anti-BrdU/BrU antibody to specifically bind the BrU-labeled RNA.
-
Use protein A/G magnetic beads to capture the antibody-RNA complexes.
-
-
RNA Purification and Analysis:
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA and quantify it using RT-qPCR or prepare libraries for deep sequencing. The decay rate of specific transcripts can be calculated from the decrease in the amount of labeled RNA over the chase period.
-
Caption: Workflow for BrU pulse-chase labeling and analysis using BRIC-seq.
Signaling Pathway of Uridine Analog Incorporation
The incorporation of these uridine analogs into nascent RNA relies on the cellular nucleotide salvage pathway. Exogenously supplied analogs are transported into the cell and subsequently phosphorylated by cellular kinases to their triphosphate form. These triphosphates then serve as substrates for RNA polymerases during transcription.
Caption: Cellular pathway for the incorporation of uridine analogs into nascent RNA.
Conclusion and Recommendations
The choice of a uridine analog for metabolic RNA labeling is a critical experimental decision. While information on 5-n-Boc-aminomethyluridine is scarce in the context of RNA labeling, researchers have a robust toolkit of established alternatives.
-
5-Ethynyluridine (5-EU) is highly versatile, allowing for both quantification and imaging of nascent RNA through the highly specific click chemistry reaction. It is a good choice for experiments requiring high sensitivity and spatial resolution.
-
4-Thiouridine (4sU) is the basis for powerful techniques like SLAM-seq that allow for the direct identification of labeled RNA at the sequencing level without the need for enrichment, providing a more direct readout of nascent transcripts.
-
5-Bromouridine (BrU) is a well-established method, particularly for studying RNA stability through pulse-chase experiments coupled with immunoprecipitation (BRIC-seq).
Researchers should carefully consider the potential for cytotoxicity and cellular perturbation, especially with longer labeling times and higher concentrations of the analogs. It is recommended to perform pilot experiments to determine the optimal labeling conditions for the specific cell type and experimental goals. This comparative guide provides the foundational information to make an informed decision and design robust experiments to explore the dynamic world of the transcriptome.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 5. Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lexogen.com [lexogen.com]
- 16. biorxiv.org [biorxiv.org]
assessing the impact of 5-n-Boc-aminomethyluridine on RNA structure and function
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of synthetic modifications on RNA is paramount. This guide provides an objective comparison of 5-n-Boc-aminomethyluridine with other common RNA modifications, supported by experimental data and detailed protocols to assess its impact on RNA structure and function.
The strategic placement of modified nucleosides into RNA sequences has emerged as a powerful tool to enhance their therapeutic potential. These modifications can profoundly influence the stability, function, and immunogenicity of RNA molecules. Among the diverse array of synthetic nucleotides, this compound, a uridine analog with a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 5-position, presents a unique avenue for post-synthesis functionalization and structural modulation. This guide delves into the comparative performance of this modification, offering insights into its effects on RNA's biophysical and biological properties.
Structural and Functional Implications of RNA Modifications
The introduction of chemical modifications to RNA can have significant consequences for its secondary structure, thermal stability, and its ability to be translated into protein. The Boc protecting group on this compound offers a strategic advantage, allowing for selective deprotection and subsequent conjugation of various molecules, such as fluorophores or therapeutic agents, after RNA synthesis. This feature makes it a valuable tool for creating highly functionalized RNA molecules for a range of applications.
In comparison, other well-established modifications like pseudouridine (Ψ) and 5-methylcytidine (m5C) are known to enhance RNA stability and modulate immune responses. Pseudouridine, an isomer of uridine, can increase the thermal stability of RNA duplexes.[1] Similarly, 5-methylcytidine is recognized for its role in stabilizing mRNA.[2] The presence of a 2'-O-methyl group, a modification related to the aminomethyluridine backbone, can also increase the thermal stability of RNA duplexes.[3]
Comparative Analysis of RNA Thermal Stability
| Modification | Change in Melting Temperature (ΔTm) per modification | Reference |
| 2'-O-methyluridine | +0.4–3.9°C | [2] |
| Pseudouridine | Stabilizing effect, context-dependent | [1] |
| 5-methylcytidine | Increased thermal stability | [2] |
This table summarizes the general effects of common RNA modifications on thermal stability. The precise ΔTm is sequence and context-dependent.
The 2'-O-methyl modification, which shares a structural component with the aminomethyluridine backbone, has been shown to increase the thermal stability of RNA duplexes, with a reported stabilization of 0.4–3.9°C per modification.[2] This suggests that the presence of the aminomethyl group, even with the Boc protection, could contribute to a more stable RNA structure. The bulky Boc group may introduce steric hindrance that could either further stabilize or destabilize the helix, highlighting the need for empirical testing.
Impact on RNA Function: Translation Efficiency
The ultimate goal of many mRNA-based therapeutics is efficient protein production. RNA modifications can significantly influence the translation process. For instance, 2'-O-methylation within the coding region of an mRNA has been shown to potentially disrupt tRNA decoding and impair translation.[4] Conversely, other modifications, when strategically placed, can enhance translation efficiency.
Assessing the impact of this compound on translation requires in vitro translation assays. These experiments typically involve the synthesis of a reporter mRNA (e.g., encoding luciferase or GFP) containing the modification of interest, followed by its introduction into a cell-free translation system or transfected into cells. The resulting protein expression is then quantified and compared to an unmodified control and RNAs containing other modifications.
Experimental Protocols
To facilitate the direct comparison of this compound with other modifications, detailed experimental protocols are provided below.
Protocol 1: Solid-Phase Synthesis of Modified RNA Oligonucleotides
This protocol outlines the standard phosphoramidite chemistry for incorporating modified nucleosides into RNA.
Materials:
-
5'-O-DMT-2'-O-TBDMS-5-n-Boc-aminomethyluridine-3'-CE phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA: aqueous methylamine/ammonium hydroxide)
-
Triethylamine trihydrofluoride (TEA·3HF) for desilylation
Procedure:
-
Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard protocol for phosphoramidite chemistry. The modified phosphoramidite is coupled at the desired position in the sequence.
-
Cleavage and Deprotection: After synthesis, the solid support is treated with the cleavage and deprotection solution to release the oligonucleotide and remove the base and phosphate protecting groups.
-
Desilylation: The 2'-O-TBDMS groups are removed by treatment with TEA·3HF.
-
Purification: The crude RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[5]
-
Analysis: The purity and identity of the synthesized RNA are confirmed by mass spectrometry.
Protocol 2: Thermal Denaturation Analysis of Modified RNA
This protocol describes how to determine the melting temperature (Tm) of an RNA duplex.[6]
Materials:
-
Purified modified and unmodified RNA oligonucleotides
-
Complementary RNA strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Annealing: Equimolar amounts of the modified or unmodified RNA strand and its complementary strand are mixed in the melting buffer, heated to 95°C for 5 minutes, and then slowly cooled to room temperature to allow for duplex formation.
-
Melting Curve Acquisition: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
Protocol 3: In Vitro Translation Assay
This protocol is for assessing the impact of the modification on protein expression.
Materials:
-
Purified modified and unmodified reporter mRNA (e.g., encoding Firefly Luciferase)
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Translation Reaction: Set up the in vitro translation reaction according to the manufacturer's instructions, adding a defined amount of the modified or unmodified mRNA.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).
-
Luciferase Assay: Add the luciferase assay reagent to the reaction mixture.
-
Quantification: Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
Comparison: Compare the luminescence values obtained from the modified mRNAs to that of the unmodified control and other modified RNAs to determine the relative translation efficiency.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the broader context of RNA modification, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing modified RNA.
Caption: Impact of modifications on RNA.
Conclusion
This compound represents a promising tool for the development of novel RNA-based therapeutics and research tools. Its key advantage lies in the potential for post-synthetic functionalization, opening doors to a wide range of applications. While direct comparative data on its impact on RNA structure and function remains to be extensively published, inferences from related modifications suggest it may contribute to increased thermal stability. However, its effect on translational efficiency requires empirical validation through the detailed experimental protocols provided in this guide. By systematically comparing this compound with established modifications like pseudouridine and 5-methylcytidine, researchers can make informed decisions in the design and optimization of RNA molecules for their specific applications.
References
- 1. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 2. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite using a 2′-deoxyuridine to 2′-deoxycytidine conv… [ouci.dntb.gov.ua]
alternatives to 5-n-Boc-aminomethyluridine for specific RNA modifications
For researchers, scientists, and drug development professionals engaged in the intricate world of RNA biology, the ability to specifically modify and label RNA is paramount. While 5-n-Boc-aminomethyluridine has served as a valuable tool, a range of alternatives now offer enhanced capabilities for tracking RNA synthesis, decay, and localization. This guide provides a detailed comparison of the leading alternatives, focusing on their performance, potential side effects, and the experimental protocols that underpin their use.
The primary modern alternatives center on metabolic labeling, where cells incorporate modified nucleosides into newly synthesized RNA. These nucleosides contain bioorthogonal functional groups—chemical handles that are inert to biological systems but can be selectively reacted with external probes. This approach allows for the visualization and isolation of nascent RNA with high specificity. The most prominent of these alternatives include 5-ethynyluridine (EU), azide-modified nucleosides, and 4-thiouridine (4sU).
Performance Comparison of RNA Modification Alternatives
The choice of an RNA labeling agent depends on the specific experimental goals, including the desired application (e.g., imaging, sequencing), the sensitivity of the cell type, and the required temporal resolution. Below is a summary of quantitative data for the most common alternatives. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.
| Parameter | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | Azide-Modified Nucleosides (e.g., 2'-Azidocytidine) |
| Detection Method | Copper-Catalyzed (CuAAC) or Copper-Free (SPAAC) Click Chemistry | Thiol-specific biotinylation or induced mutations for sequencing | Copper-Free (SPAAC) Click Chemistry |
| Typical Labeling Concentration | 0.1 - 1 mM in cell culture[1] | 100 µM - 800 µM in cell culture[2][3] | ~1 mM in cell culture[4] |
| Incorporation Rate | ~1 in 35 uridines[5] | 0.5% - 4% of uridines[2][3][6] | ~1% substitution rate[4] |
| Reported Cytotoxicity | Can inhibit cell proliferation and induce neurodegeneration at higher concentrations or prolonged exposure.[1] | Can inhibit rRNA synthesis and processing at concentrations >50µM.[2][6] | Generally low cytotoxicity reported.[7] |
| Effects on RNA Metabolism | May impede RNA splicing efficiency and subsequent nuclear processing and export.[1] | Can decrease splicing efficiency, particularly for introns with weaker splice sites.[2][6][8] | Less data available on widespread effects on RNA metabolism. |
Experimental Workflows and Logical Relationships
The general workflow for metabolic labeling of RNA involves the introduction of a modified nucleoside, its incorporation into nascent RNA, and subsequent detection. The choice of detection chemistry is a critical determinant of the experimental design.
The diagram above illustrates the common pathways for labeling and detecting nascent RNA using different modified nucleosides. Alkyne- and azide-modified nucleosides are amenable to "click chemistry" reactions for fluorescent labeling, while 4-thiouridine is typically used for purification of labeled RNA for sequencing applications.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
This protocol is adapted for labeling nascent RNA in cultured cells for subsequent visualization via click chemistry.
Materials:
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see Protocol 3)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.
-
EU Labeling: Thaw the EU stock solution and dilute it in pre-warmed cell culture medium to the desired final concentration (typically 0.1 - 1 mM).[1]
-
Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
Fixation: After incubation, remove the labeling medium and wash the cells once with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by adding the permeabilization buffer and incubating for 15-20 minutes at room temperature.
-
Proceed with the click chemistry reaction for visualization (Protocol 3).
Protocol 2: Metabolic Labeling and Biotinylation of Nascent RNA with 4-Thiouridine (4sU)
This protocol is designed for the enrichment of nascent RNA for subsequent analysis by sequencing.
Materials:
-
4-Thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
TRIzol or other RNA extraction reagent
-
EZ-Link Biotin-HPDP
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)
-
Streptavidin-coated magnetic beads
Procedure:
-
4sU Labeling: Add 4sU to the cell culture medium to a final concentration of 100-200 µM. Incubate for the desired pulse duration (e.g., 15 minutes to 24 hours).[6][9]
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol according to the manufacturer's instructions.[10][11]
-
Thiol-specific Biotinylation:
-
For 60-100 µg of total RNA, prepare the biotinylation reaction by mixing the RNA with Biotin-HPDP (dissolved in DMF to 1 mg/mL) and 10x Biotinylation Buffer.[10][11][12]
-
Incubate the reaction for 1.5-2 hours at room temperature with rotation, protected from light.[9][11]
-
Purify the biotinylated RNA by phenol/chloroform extraction and isopropanol precipitation.[11][12]
-
-
Enrichment of Labeled RNA:
-
Resuspend the biotinylated RNA and heat to 65°C for 10 minutes, then immediately place on ice.[11][12]
-
Bind the RNA to streptavidin-coated magnetic beads by incubating for 15 minutes at room temperature with rotation.[10][11][12]
-
Wash the beads extensively to remove unlabeled RNA.
-
Elute the labeled RNA from the beads using a reducing agent such as DTT.[11]
-
-
The enriched, newly transcribed RNA is now ready for downstream applications like RNA-seq.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Visualization
This protocol details the "click" reaction to attach a fluorescent azide to EU-labeled RNA in fixed and permeabilized cells.
Materials:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: For each sample, prepare the reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:
-
PBS
-
Fluorescent azide to the desired final concentration (e.g., 5-10 µM)
-
CuSO₄ to a final concentration of 1-2 mM
-
Sodium ascorbate to a final concentration of 10-20 mM
-
Vortex briefly to mix.
-
-
Click Reaction:
-
Remove the permeabilization buffer from the fixed cells.
-
Add the click reaction cocktail to the cells, ensuring complete coverage.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips or image the plate directly using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
The field of RNA modification and labeling has evolved significantly, offering researchers a powerful toolkit to investigate the dynamic life of RNA within the cell. While 5-ethynyluridine has emerged as a versatile and widely adopted tool for both imaging and sequencing applications, alternatives like 4-thiouridine remain highly relevant, particularly for studies focused on RNA turnover rates. Azide-modified nucleosides provide a valuable option for copper-free click chemistry, which is advantageous in live-cell imaging due to the cytotoxicity of copper.
The choice of method should be carefully considered based on the specific biological question, the experimental system, and the potential for off-target effects. The protocols provided herein offer a starting point for the successful implementation of these powerful techniques in your research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 10. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Characterization of 5-n-Boc-aminomethyluridine Modified RNA: An NMR Spectroscopy-Focused Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of RNA with molecules like 5-n-Boc-aminomethyluridine is a critical tool in the development of RNA therapeutics and for studying RNA biology. The tert-butyloxycarbonyl (Boc) protecting group offers a valuable handle for further chemical derivatization, enabling the attachment of probes, labels, or other functional moieties. A thorough characterization of such modified RNA is essential to ensure its structural integrity and functionality. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural analysis of this compound modified RNA, alongside alternative techniques such as mass spectrometry and HPLC, supported by experimental data and protocols.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
The characterization of modified RNA can be approached from several angles, with each technique offering unique advantages. NMR spectroscopy provides unparalleled insights into the three-dimensional structure and dynamics of RNA in solution, while mass spectrometry excels in the precise determination of molecular weight and sequence, and HPLC is a powerful tool for purification and quantification.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | 3D Structure, Conformation, Dynamics, Drug/Ligand Interactions.[1][2] | Molecular Weight, Sequence Verification, Modification Site, Quantification.[3][4][5][6] | Purity, Quantification, Separation of modified and unmodified species.[5][7] |
| Resolution | Atomic resolution.[2] | Single nucleotide/modification resolution.[3] | Can resolve single modification differences based on retention time.[7] |
| Sample Requirement | High concentration (>50 nmoles), isotope labeling often required for detailed analysis.[8] | Low sample amounts (picomole to femtomole).[9] | Microgram quantities.[7] |
| Strengths | - Provides detailed structural and dynamic information in solution. - Can map binding sites of small molecules. - Non-destructive.[1] | - High sensitivity and accuracy for mass determination. - Can identify unknown modifications. - High throughput.[3][4] | - Excellent for purification and quality control. - Robust and reproducible quantification.[7] |
| Limitations | - Lower sensitivity compared to MS. - Can be time-consuming for data acquisition and analysis. - Limited to smaller RNAs (<100 nucleotides) without isotopic labeling. | - Provides limited information on 3D structure. - Can be destructive to the sample. - Isomeric modifications can be challenging to differentiate without specific assays.[6][10] | - Does not provide structural information beyond retention time. - Co-elution of similar species can be an issue. |
NMR Characterization of this compound Modified RNA
While specific NMR data for this compound modified RNA is not extensively published, the expected spectral changes can be inferred from studies on similar modifications. The aminomethyl group at the C5 position of uridine introduces unique chemical shifts that can be monitored using 2D NMR techniques.
Expected NMR Spectral Signatures:
Upon incorporation of this compound, distinct changes in the 1H and 13C chemical shifts of the uridine nucleobase and the ribose sugar are anticipated. The Boc protecting group itself will introduce prominent signals in the 1H NMR spectrum, typically a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
Key NMR Experiments for Characterization:
-
1D 1H NMR: Provides a general overview of the RNA sample, with the characteristic imino proton region (10-15 ppm) indicating base pairing and folding. The presence of the sharp Boc-group signal is a key indicator of successful modification.
-
2D 1H-1H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is useful for assigning sugar spin systems within the modified nucleotide.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of ribose protons.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the 3D structure and the orientation of the modification relative to the rest of the RNA molecule.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is particularly useful for resolving spectral overlap and confirming the assignment of resonances in the modified uridine.[8] Isotopic labeling with 13C and 15N can significantly enhance the resolution and information content of these spectra.[8]
Experimental Protocols
Synthesis of this compound Modified RNA
The synthesis of RNA containing this compound is typically achieved through solid-phase phosphoramidite chemistry. The modified phosphoramidite building block is incorporated at the desired position during automated oligonucleotide synthesis.
Workflow for Synthesis and Purification:
References
- 1. tandfonline.com [tandfonline.com]
- 2. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 6. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nuclease Resistance of Oligonucleotides Containing 5-n-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases. To address this, various chemical modifications have been developed to enhance their stability. This guide provides a comparative evaluation of the nuclease resistance conferred by incorporating 5-n-Boc-aminomethyluridine into oligonucleotides, benchmarked against unmodified oligonucleotides and those with other common stability-enhancing modifications. The data presented is compiled from various studies and is intended to provide a comprehensive overview for researchers designing nuclease-resistant oligonucleotides.
Enhanced Nuclease Resistance with 5-Substituted Uridine Analogs
Oligonucleotides containing a modified uridine at the 5-position, specifically 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine, a close analog of this compound, have demonstrated a significant increase in resistance to nuclease degradation. This modification provides substantial protection against both exonucleases and endonucleases, key enzymes responsible for oligonucleotide breakdown in biological systems.
Comparative Nuclease Resistance Data
| Oligonucleotide Modification | Nuclease | Fold Increase in Half-life (vs. Unmodified) | Source |
| 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine | 3'-exonuclease (Snake Venom Phosphodiesterase) | 240x | [1] |
| Endonuclease (DNase I) | 24x | [1] | |
| Phosphorothioate (PS) | Serum Nucleases | Significantly increased (half-life of hours to days) | [2][3] |
| 2'-O-Methyl (2'-OMe) | Serum Nucleases | 5- to 10-fold less susceptible to DNases | [4] |
| Locked Nucleic Acid (LNA) | Serum Nucleases | Substantially increased |
Note: Direct quantitative comparison between different studies is challenging due to variations in experimental setups. The data for Phosphorothioate and LNA modifications often report substantial increases in half-life, making them a gold standard in the field. The 240-fold increase observed for the 5-substituted uridine analog against a specific 3'-exonuclease is a strong indicator of its high potential for nuclease resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for evaluating nuclease resistance.
Protocol 1: 3'-Exonuclease Stability Assay (using Snake Venom Phosphodiesterase)
This protocol is adapted from studies evaluating the stability of modified oligonucleotides against 3'-exonucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
Stop Solution (e.g., EDTA-containing loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) in the reaction buffer.
-
Enzyme Addition: Add SVPD to the reaction mixture to a final concentration of, for example, 0.1 units/µL.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately add them to the stop solution to inactivate the enzyme.
-
Analysis: Analyze the samples by PAGE to separate the intact oligonucleotide from its degradation products.
-
Quantification: Quantify the band intensity of the intact oligonucleotide at each time point using a gel imaging system. The half-life is calculated as the time required for 50% of the oligonucleotide to be degraded.
Protocol 2: Endonuclease Stability Assay (using DNase I)
This protocol outlines a general procedure for assessing stability against endonucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
DNase I
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 2.5 mM MgCl2, 0.5 mM CaCl2)
-
Stop Solution (e.g., EDTA-containing loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the oligonucleotide in the reaction buffer.
-
Enzyme Addition: Add DNase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: Collect aliquots at different time intervals and stop the reaction with the stop solution.
-
Analysis: Separate the reaction products by PAGE.
-
Quantification: Determine the amount of intact oligonucleotide remaining at each time point to calculate the half-life.
Visualizing the Impact of Modification on Nuclease Resistance
The following diagrams illustrate the experimental workflow and the conceptual basis of nuclease resistance conferred by modifications.
References
- 1. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Performance Showdown: A Comparative Guide to Boc Removal Reagents for 5-n-Boc-aminomethyluridine
For researchers, scientists, and professionals in drug development, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group from nucleoside analogues like 5-n-Boc-aminomethyluridine is a critical step in the synthesis of modified oligonucleotides and potential therapeutic agents. This guide provides an objective comparison of common reagents used for this deprotection, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific research needs.
The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its relatively straightforward removal under acidic conditions. However, the choice of deprotection reagent can significantly impact reaction efficiency, yield, and the purity of the final 5-aminomethyluridine product. This comparison focuses on the most frequently employed acidic reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), and Formic acid.
Comparative Analysis of Boc Deprotection Reagents
The selection of a deprotection reagent is often a balance between reaction speed, selectivity, and the compatibility of the reagent with other functional groups in the molecule. The following table summarizes the performance of common reagents for the deprotection of this compound, based on literature precedents for similar substrates.
| Reagent | Typical Conditions | Reaction Time | Reported Yield | Key Advantages | Potential Drawbacks |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 1 - 4 hours | ~95%[1] | High efficiency, volatile and easily removed. | Corrosive, can cause side reactions with sensitive groups.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | 1 - 4 hours | ~90-98% | Cost-effective, provides the hydrochloride salt directly.[3] | Dioxane is a hazardous solvent; residual acid can be difficult to remove. |
| Formic Acid | 85-98% Formic Acid | 12 - 24 hours | Variable | Milder acid, can be suitable for acid-sensitive substrates. | Slower reaction times, higher boiling point makes removal more difficult than TFA. |
Experimental Protocols
Below are detailed experimental methodologies for the deprotection of this compound using the compared reagents. These protocols are based on established procedures for Boc deprotection of nucleosides and related compounds.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual TFA.
-
Purification: The resulting crude product can be purified by silica gel chromatography or recrystallization to yield 5-aminomethyluridine as the TFA salt. For the free amine, a basic work-up with a mild base like sodium bicarbonate is required.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Suspend this compound in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
-
Reaction: Stir the suspension at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the resulting precipitate of 5-aminomethyluridine hydrochloride can be collected by filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. The product is typically obtained in high purity as the hydrochloride salt.
Protocol 3: Deprotection using Formic Acid
-
Dissolution: Dissolve this compound in 85-98% formic acid.
-
Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the formic acid under high vacuum.
-
Purification: The crude product can be purified by a suitable chromatographic method to yield 5-aminomethyluridine as the formate salt.
Experimental Workflow and Deprotection Mechanism
The following diagrams illustrate the general experimental workflow for comparing Boc deprotection reagents and the chemical pathway of the deprotection reaction.
Caption: Experimental workflow for the comparative analysis of Boc deprotection reagents.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Conclusion
The choice of reagent for the deprotection of this compound is contingent on the specific requirements of the synthetic route. For rapid and high-yielding deprotection, Trifluoroacetic acid is often the reagent of choice. Hydrochloric acid presents a cost-effective alternative, particularly when the hydrochloride salt of the product is desired. Formic acid may be considered for substrates that are sensitive to stronger acids, although longer reaction times are to be expected. It is recommended to perform small-scale trial reactions to determine the optimal conditions for a specific application.
References
Safety Operating Guide
Proper Disposal of 5-n-Boc-aminomethyluridine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to strict safety and disposal protocols when handling 5-n-Boc-aminomethyluridine. This compound presents multiple health and environmental hazards, necessitating careful management from use through to final disposal. This guide provides essential, step-by-step procedures to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is a modified nucleoside with applications in nucleic acid chemistry and bioconjugation.[1] However, it is crucial to recognize its hazardous properties. According to safety data sheets, this compound is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Toxic if swallowed. | P301 + P310 + P330 |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | P280, P302 + P352, P312 |
| Skin Corrosion/Irritation | Causes severe skin burns. | P260, P280, P303 + P361 + P353 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | P280, P305 + P351 + P338 |
| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects. | P273 |
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, personnel must be equipped with the appropriate personal protective equipment (PPE). This serves as the primary barrier against exposure.
-
Hand Protection : Wear chemical-resistant gloves. Given the corrosive nature of the compound, nitrile gloves are a suitable option, but it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.
-
Eye and Face Protection : Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
-
Skin and Body Protection : A laboratory coat is required. For tasks with a higher potential for contamination, consider a chemical-resistant apron or coveralls.[4][]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures will help ensure safety and regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound, including unused reagent, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weighing boats, pipette tips), must be collected separately. Do not mix this waste with non-hazardous laboratory trash.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not pour any solution containing this compound down the drain, as it is harmful to aquatic life.
Step 2: Waste Container Management
-
Container Selection : Use only containers that are compatible with the chemical waste. For liquid waste, ensure the container is leak-proof and has a secure cap.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").
-
Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to control any potential spills.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's Environmental Health and Safety (EHS) department or equivalent office is responsible for the final disposal of hazardous waste. Contact them to schedule a pickup.
-
Provide Documentation : Be prepared to provide your EHS office with information about the waste, including its composition and volume.
Step 4: Spill and Emergency Procedures
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
-
Wear the appropriate PPE during cleanup.
-
Collect all contaminated cleanup materials in a sealed container and label it as hazardous waste.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5-n-Boc-aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-n-Boc-aminomethyluridine, a modified nucleoside with applications in nucleic acid chemistry and bioconjugation.[1] The following procedures are designed to ensure a safe laboratory environment and are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Protection Level | Required PPE | Primary Function |
| Standard Handling | Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves | Protects against minor splashes and skin contact during routine procedures such as weighing and solution preparation.[2][3][4] |
| Splash Hazard | Face Shield (in addition to safety glasses), Chemical-Resistant Apron | Provides additional protection for the face and body when handling larger volumes or during procedures with a higher risk of splashing.[3][4][5] |
| Powder/Aerosol Risk | N95 Respirator or use of a Chemical Fume Hood | Minimizes inhalation of fine powders, especially when handling the solid compound.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6][7]
-
For procedures that may generate dust or aerosols, such as weighing or solvent removal, use a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
B. Weighing and Preparation of Solutions:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace by laying down absorbent bench paper.
-
Weighing: Carefully weigh the solid this compound in a chemical fume hood to avoid inhalation of any fine powder. Use anti-static weighing paper or a weighing boat.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
C. Reaction Setup and Monitoring:
-
Reaction Vessel: Set up the reaction in a clean, dry glass vessel appropriate for the scale of the reaction.
-
Reagent Addition: Add all reagents carefully via syringe or dropping funnel.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). When sampling, continue to wear all required PPE.
D. Work-up and Purification:
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully, preferably in an ice bath to control any exothermic reaction.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly sealed and vented frequently to release any pressure buildup.
-
Purification: For column chromatography, pack the column in a fume hood and take care to avoid splashing of solvents.
III. Disposal Plan: Chemical Waste Management
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Dispose of all liquid waste containing this compound, including reaction mixtures and chromatography solvents, in a properly labeled hazardous waste container for organic or halogenated waste, as appropriate. |
| Sharps Waste | Dispose of any contaminated needles or other sharps in a designated sharps container. |
IV. Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for a reaction involving this compound, from initial preparation to final product analysis.
Caption: Experimental workflow for handling this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
